Sulfisozole
Description
Historical Context of Sulfonamide Antibiotics and Sulfisoxazole (B1682709) Discovery
The era of antibacterial chemotherapy began with the discovery of sulfonamides. This journey started in the 1930s with the work of German biochemist Gerhard Domagk, who found that a red dye named Prontosil could effectively treat streptococcal infections in mice. contemporarypediatrics.com Subsequent research revealed that Prontosil was a prodrug, meaning it was metabolized in the body to its active, colorless form: sulfanilamide (B372717). wikipedia.org This breakthrough established the concept of bioactivation and triggered a wave of research, leading to the synthesis of thousands of molecules containing the sulfanilamide structure. wikipedia.org
This intense period of development yielded numerous sulfa drugs with improved efficacy and different properties. wikipedia.org Eventually, the soluble antibiotic sulfisoxazole was developed by Hoffmann-LaRoche and became a widely prescribed sulfonamide. contemporarypediatrics.com In the years leading up to and during World War II, before the widespread availability of penicillin, sulfa drugs were critically important and were used extensively to treat a variety of infections, including pneumonia and meningitis. contemporarypediatrics.com
Evolution of Sulfisoxazole Research Trajectories
The academic investigation into sulfisoxazole has evolved significantly from its initial focus on antibacterial activity. Initially, research centered on its efficacy against a broad spectrum of gram-positive and gram-negative bacteria, particularly in the context of urinary tract infections and otitis media. drugbank.comdrugbank.comscialert.net
A pivotal shift occurred with the discovery of its non-antibacterial properties. A 1994 study first identified a class of sulfonamides as endothelin receptor antagonists. toku-e.com This opened a new avenue of research, leading to the characterization of sulfisoxazole as a selective endothelin receptor A (ETA) antagonist. medchemexpress.comnih.govmedchemexpress.comabmole.com
This finding has propelled the more recent and dynamic research trajectory for sulfisoxazole: its repurposing for oncology. Academic studies began to explore its potential as an anti-cancer agent, based on the hypothesis that by targeting the ETA receptor, sulfisoxazole could inhibit the biogenesis and secretion of small extracellular vesicles (sEVs), or exosomes, from cancer cells. medchemexpress.comnih.govresearchgate.net These sEVs are known to play a role in cancer progression and metastasis. nih.gov Further cancer research has investigated sulfisoxazole's ability to reduce the levels of exosomal programmed death-ligand 1 (PD-L1), which could in turn enhance the effectiveness of immune checkpoint inhibitor therapies. nih.govkribb.re.krnih.govresearchgate.net
Other contemporary research areas include:
Cancer-Associated Cachexia: Investigating the potential of sulfisoxazole to inhibit lipolysis and mitigate the muscle and fat wasting associated with this syndrome. mdpi.com
Environmental Science: Studying the persistence and degradation of sulfisoxazole in aquatic environments to understand its environmental footprint. mdpi.com
New Drug Development: Synthesizing and testing new sulfisoxazole derivatives to overcome microbial resistance and for other therapeutic applications. researchgate.netresearchgate.nettandfonline.com
Interactive Data Table: Evolution of Sulfisoxazole Research Focus
| Research Area | Key Findings | Representative Citation(s) |
|---|---|---|
| Antibacterial Activity | Competitive inhibitor of dihydropteroate (B1496061) synthase, blocking bacterial folic acid synthesis. | drugbank.comtoku-e.commcmaster.ca |
| Endothelin Receptor Antagonism | Identified as a selective antagonist of Endothelin Receptor A (ETA). | toku-e.commedchemexpress.comnih.govabmole.com |
| Oncology (sEV Inhibition) | Proposed to inhibit the secretion of small extracellular vesicles (sEVs) in cancer cells by targeting ETA. | nih.govresearchgate.net |
| Oncology (Immunotherapy) | Found to decrease exosomal PD-L1, potentially enhancing anti-PD-1/PD-L1 cancer therapies. | nih.govkribb.re.krnih.gov |
| Environmental Degradation | Efficient degradation in aqueous solutions demonstrated using advanced oxidation processes. | mdpi.com |
| Synthesis of Derivatives | New derivatives synthesized to investigate enhanced antimicrobial and other biological activities. | researchgate.nettandfonline.com |
Current Academic Significance and Research Gaps in Sulfisoxazole Studies
Sulfisoxazole remains a compound of significant academic interest, primarily due to the ongoing research into its potential applications beyond its original antibiotic function. The prospect of repurposing an existing, well-characterized drug for cancer therapy is a major driver of current studies. mdpi.com Its role as a potential adjunct to immunotherapy, by targeting exosomal PD-L1, represents a particularly promising field of investigation. nih.govresearchgate.net Furthermore, the synthesis of novel sulfisoxazole derivatives continues to be an active area of research aimed at addressing antimicrobial resistance. tandfonline.comdergipark.org.tr
Despite the volume of research, significant gaps and controversies exist:
Conflicting Data on sEV Inhibition: A major research gap stems from conflicting findings regarding sulfisoxazole's primary proposed anticancer mechanism. While initial studies reported that it inhibits the secretion of sEVs from breast cancer cells nih.govresearchgate.net, subsequent independent studies have failed to replicate this finding, reporting that sulfisoxazole treatment did not reduce the amount of sEVs. researchgate.netlatrobe.edu.aubiorxiv.orgresearchgate.net The original authors have replied to these conflicting reports, maintaining that the effect is observable under their specific experimental conditions, highlighting potential variations in cell lines or reagents. nih.gov This fundamental disagreement on the mechanism of action remains a critical point of contention that needs to be resolved.
Mechanism in Cancer-Associated Cachexia: Preliminary studies suggest sulfisoxazole may partially rescue fat loss in preclinical models of cancer-associated cachexia. mdpi.com However, the same study noted it did not reduce tumor burden or prevent muscle wasting in their model, which contradicts other anti-tumor findings. mdpi.com The precise molecular mechanisms behind its effect on lipolysis in this context are not yet fully elucidated and require further investigation.
Environmental Impact and Resistance: While some studies focus on its degradation, more research is needed to fully understand the environmental impact of sulfisoxazole and its contribution to the development of antibiotic-resistant bacteria and antibiotic resistance genes in various ecosystems. mdpi.comepa.ie
Full Pharmacological Profile: The discovery of its endothelin receptor antagonism suggests that sulfisoxazole may have other, as-yet-undiscovered, biological activities. A comprehensive exploration of its interactions with other cellular targets could reveal new therapeutic possibilities.
Interactive Data Table: Key Research Gaps in Sulfisoxazole Studies
| Research Gap | Description of Gap/Controversy | Key Citation(s) |
|---|---|---|
| Mechanism of sEV Inhibition | Contradictory reports exist on whether sulfisoxazole inhibits the secretion of small extracellular vesicles (sEVs) from cancer cells. | nih.govresearchgate.netlatrobe.edu.aubiorxiv.orgnih.gov |
| Efficacy in Cachexia | The mechanism for inhibiting lipolysis in cancer-associated cachexia is unclear, and its anti-tumor effects were not observed in cachexia models. | mdpi.com |
| Environmental AMR | The full extent of its role in promoting antimicrobial resistance in environmental settings like wastewater and soil is not fully understood. | epa.ie |
| Unexplored Biological Targets | The full spectrum of its pharmacological activities beyond DHPS and ETA inhibition is not completely mapped. | medchemexpress.comdergipark.org.tr |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJOTUZCTLKWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanisms of Action and Molecular Interactions of Sulfisoxazole
Folate Metabolism Pathway Inhibition
Sulfisoxazole's antibacterial action is rooted in its ability to interfere with the folic acid synthesis pathway in susceptible microorganisms. drugbank.comnih.gov This pathway is critical for the production of essential cellular components.
Competitive Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)
Sulfisoxazole (B1682709) acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). drugbank.comnih.govnih.gov Structurally, sulfisoxazole is an analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS. toku-e.comdrugbank.com This structural similarity allows sulfisoxazole to bind to the active site of the DHPS enzyme, effectively blocking PABA from binding. patsnap.comresearchgate.net This competitive inhibition is the cornerstone of its bacteriostatic effect, meaning it inhibits bacterial multiplication rather than directly killing the cells. drugbank.compatsnap.com
Consequences for Purine and Pyrimidine Synthesis in Bacteria
The disruption of dihydrofolic acid synthesis has profound downstream effects on bacterial metabolism. Dihydrofolic acid is a vital precursor for the synthesis of tetrahydrofolic acid, a coenzyme essential for the production of purines and pyrimidines. toku-e.compatsnap.com These molecules are the fundamental building blocks of DNA and RNA. patsnap.com Without an adequate supply of purines and pyrimidines, bacteria cannot replicate their genetic material or produce essential proteins, leading to the cessation of cell growth and division. nih.govtoku-e.comdrugbank.com Folates are also necessary for the synthesis of other key metabolites, including methionine, glycine, and pantothenic acid. nih.gov
Emerging Mechanisms and Novel Targets
Recent research has unveiled that sulfisoxazole's molecular interactions extend beyond the bacterial folate pathway, highlighting its potential in other therapeutic areas, particularly in oncology.
Endothelin Receptor A (ETA) Antagonism
Sulfisoxazole has been identified as a selective antagonist of the endothelin receptor A (ETA). toku-e.commedchemexpress.comrndsystems.com It demonstrates a significantly higher affinity for the ETA receptor compared to the endothelin receptor B (ETB). medchemexpress.comglpbio.commedchemexpress.com This antagonistic activity opens up new avenues for the application of sulfisoxazole.
| Receptor | IC50 (µM) |
| Endothelin Receptor A (ETA) | 0.60 medchemexpress.comglpbio.commedchemexpress.com |
| Endothelin Receptor B (ETB) | 22 medchemexpress.comglpbio.commedchemexpress.com |
This table displays the half-maximal inhibitory concentration (IC50) of Sulfisoxazole for Endothelin Receptors A and B.
Inhibition of Exosome Biogenesis and Secretion in Cancer Cells
A significant consequence of ETA antagonism by sulfisoxazole is the inhibition of exosome biogenesis and secretion in cancer cells. nih.govresearchgate.net Exosomes are small extracellular vesicles that play a crucial role in cell-to-cell communication and are implicated in cancer progression and metastasis. researchgate.net Studies have shown that sulfisoxazole can suppress the secretion of exosomes from breast cancer cells. medchemexpress.comresearchgate.net This effect is achieved by interfering with the expression of proteins involved in the formation and release of these vesicles. researchgate.net Furthermore, sulfisoxazole may promote the degradation of multivesicular bodies, the precursors to exosomes, by encouraging their fusion with lysosomes. researchgate.netmdpi.com By inhibiting the release of exosomes, which can carry molecules like PD-L1 that suppress the immune system, sulfisoxazole has been shown to reinvigorate T-cell activity and elicit potent antitumor effects, particularly when combined with other cancer therapies. nih.gov
| Cell Line | Effect of Sulfisoxazole |
| MCF10A (normal breast) | Inhibition of sEV secretion medchemexpress.com |
| MCF7 (weakly invasive breast cancer) | Inhibition of sEV secretion medchemexpress.com |
| MDA-MB231 (highly invasive breast cancer) | Inhibition of sEV secretion medchemexpress.com |
This table illustrates the inhibitory effect of Sulfisoxazole on the secretion of small extracellular vesicles (sEVs) in various human breast cell lines.
Modulation of T-cell Activity through Exosomal Pathway
Potential Anti-lipolysis Effects
In the context of cancer-associated cachexia, a debilitating wasting syndrome characterized by the loss of muscle and fat tissue, Sulfisoxazole has been investigated for its potential to counteract fat loss (lipolysis). mdpi.comnih.govresearchgate.netnih.gov
In preclinical models of cancer-associated cachexia, the administration of Sulfisoxazole was found to partially rescue tumor-induced weight loss. mdpi.comnih.govresearchgate.netnih.gov This effect was primarily attributed to the preservation of both subcutaneous and intestinal fat mass, suggesting that Sulfisoxazole can inhibit lipolysis. mdpi.comnih.govresearchgate.net
Cell-based assays have further supported these findings, demonstrating that Sulfisoxazole can reduce the loss of lipid droplets in adipocytes (fat cells) that have been exposed to conditioned media from cancer cells. nih.gov This indicates a direct effect of Sulfisoxazole on the process of fat breakdown.
It is important to note that in these particular studies on cachexia, Sulfisoxazole did not appear to reduce tumor volume or prevent muscle wasting. nih.govnih.gov Its primary benefit was observed in the partial preservation of adipose tissue.
Other Investigational Molecular Interactions
Beyond its effects on exosomal pathways and lipolysis, Sulfisoxazole's primary and well-established mechanism of action is as a sulfonamide antibiotic. It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. drugbank.comnih.gov This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. drugbank.comnih.gov By blocking this pathway, Sulfisoxazole effectively halts bacterial proliferation. drugbank.comnih.gov
Additionally, Sulfisoxazole has been identified as an antagonist of the endothelin receptor A (ETA). nih.govresearchgate.netmedchemexpress.commedchemexpress.com This interaction is believed to be central to its ability to inhibit exosome secretion. nih.govresearchgate.net
The table below summarizes the key molecular interactions of Sulfisoxazole discussed in this article.
| Target/Process | Effect of Sulfisoxazole | Key Research Findings |
| Exosomal PD-L1 | Inhibition of secretion | Decreases circulating exosomal PD-L1; Downregulates Rab27a. nih.gov |
| T-cell Activity | Reinvigoration | Restores function of exhausted CD8+ T-cells; Increases granzyme B production. nih.govresearchgate.net |
| Exosome Secretion | Inhibition (Contradictory Findings) | Some studies show inhibition via ETA antagonism researchgate.netnih.gov, while others do not observe this effect. researchgate.netnih.govresearchgate.netbiorxiv.org |
| Lipolysis | Inhibition | Partially rescues cancer-induced weight loss by preserving fat mass. mdpi.comnih.govresearchgate.netnih.gov |
| Dihydropteroate Synthetase | Competitive Inhibition | Classic antibacterial mechanism, blocking folic acid synthesis in bacteria. drugbank.comnih.gov |
| Endothelin Receptor A (ETA) | Antagonism | Proposed mechanism for the inhibition of exosome secretion. nih.govresearchgate.netmedchemexpress.com |
Pharmacokinetics of Sulfisoxazole: Advanced Research Perspectives
Absorption Dynamics and Bioavailability Studies
The oral absorption of sulfisoxazole (B1682709), a sulfonamide antibacterial agent, is a critical determinant of its therapeutic efficacy. Research into its absorption dynamics and bioavailability has revealed several key factors that influence its uptake from the gastrointestinal tract.
Gastrointestinal Absorption Characteristics
Sulfisoxazole is readily absorbed from the gastrointestinal tract. drugbank.com The absorption process is influenced by the drug's physicochemical properties and the physiological environment of the gastrointestinal tract. clinicalgate.comslideshare.net For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. clinicalgate.com Factors such as the pH of the environment and the drug's pKa can affect its solubility and subsequent absorption. clinicalgate.comderangedphysiology.com Weakly acidic drugs, for instance, are expected to be well-absorbed in the acidic environment of the stomach. derangedphysiology.com The bioavailability of an oral dose of sulfisoxazole has been determined to be approximately 0.95 ± 0.04 when adjustments are made for variable renal clearances between oral and intravenous administration and using unbound plasma concentrations. drugbank.comnih.gov
N1-acetyl sulfisoxazole, a prodrug, is metabolized to sulfisoxazole by digestive enzymes in the gastrointestinal tract and is then absorbed as sulfisoxazole. drugbank.comnih.gov This enzymatic conversion is believed to result in slower absorption and lower peak blood concentrations compared to an equivalent oral dose of sulfisoxazole itself. drugbank.com However, with continuous administration, the blood concentrations of sulfisoxazole from the acetylated form become comparable to those achieved with sulfisoxazole. drugbank.com
Influence of Dosage Forms and Excipients on Bioavailability
The formulation of a drug product, including the dosage form and the excipients used, can significantly impact its bioavailability. clinicalgate.comkarger.comeopcw.com The rate at which a drug is released from its dosage form and becomes available for absorption can vary, with solutions generally showing the most rapid availability, followed by suspensions, capsules, and then tablets. karger.com
For poorly water-soluble drugs like sulfisoxazole, solid dispersion technology is a recognized strategy to enhance the dissolution rate and, consequently, bioavailability. nih.govujpronline.comnih.gov This technique involves dispersing the drug in an inert carrier matrix, which can lead to increased surface area, improved wettability, and a reduction in drug crystallinity, all of which facilitate faster dissolution. ujpronline.comnih.govd-nb.info When the solid dispersion comes into contact with aqueous media, the carrier dissolves, releasing the drug as fine particles. nih.govujpronline.com Studies have shown that dispersing sulfisoxazole in various carriers can significantly influence its dissolution rate. tandfonline.com
The choice of carrier in a solid dispersion is crucial. Both water-soluble and water-insoluble carriers have been investigated for their effects on sulfisoxazole's pharmacokinetics.
The dispersion of sulfisoxazole in water-soluble carriers like urea (B33335) and polyvinylpyrrolidone (B124986) (PVP) has been shown to significantly enhance the drug's dissolution rate. tandfonline.com Specifically, a solid dispersion of sulfisoxazole in urea resulted in an increase in both the absorption and elimination rate constants, as well as the extent of absorption. tandfonline.com This suggests that such formulations could lead to improved therapeutic effectiveness. tandfonline.com The formation of a soluble complex between the drug and a water-soluble carrier can increase the dissolution rate. sciepub.com The concept of solid dispersions was first demonstrated with a eutectic mixture of sulfathiazole (B1682510) and urea, which showed higher absorption and excretion than the drug alone. google.com
On the other hand, water-insoluble carriers such as glyceryl monostearate (GMS) and deoxycholic acid (DCA) have also been studied. tandfonline.comtandfonline.com A solid dispersion of sulfisoxazole with DCA was found to enhance the absorption and elimination rate constants but had a suppressive effect on the extent of absorption relative to sulfisoxazole powder. tandfonline.com Although hydrophobic, these carriers can still improve dissolution by maintaining the drug in an amorphous state, which requires less energy to dissolve than the crystalline form. d-nb.info
The relationship between in-vitro dissolution data and in-vivo pharmacokinetic parameters, known as in-vitro-in-vivo correlation (IVIVC), is a key area of pharmaceutical research. dissolutiontech.comfarmaciajournal.com An IVIVC can be a valuable tool for predicting a drug's in-vivo performance based on in-vitro tests. dissolutiontech.com There are different levels of correlation, with Level A being a point-to-point relationship between the in-vitro dissolution profile and the in-vivo absorption rate. dissolutiontech.comfarmaciajournal.com
However, for sulfisoxazole, establishing a strong IVIVC has proven challenging. Studies have reported no or very poor correlation between in-vitro dissolution rate parameters, such as dissolution efficiency (D.E.) and the time for 75% of the drug to dissolve (t75%), and the in-vivo pharmacokinetic parameters. tandfonline.comnih.govkoreascience.kr One study noted that while dispersion in soluble carriers significantly enhanced the dissolution rate, this did not directly translate to a predictable in-vivo response. tandfonline.com Another study involving 11 different commercial sulfisoxazole tablets also found no useful correlation between in-vivo and in-vitro data. nih.gov A separate investigation of three brands of sulfisoxazole tablets similarly concluded that no useful correlation was observed. koreascience.kr
Role of Water-Soluble and Water-Insoluble Carriers
Comparative Bioavailability Studies in Diverse Species
Comparative bioavailability studies of sulfisoxazole have been conducted in various species, providing insights into interspecies differences and the suitability of animal models for human studies.
A study comparing the pharmacokinetics of sulfisoxazole in humans, dogs, and miniature swine found that the metabolism of sulfonamides in animals and humans was similar, suggesting that animal models can provide relevant data. tandfonline.com Research in rabbits has been used to evaluate the pharmacokinetic profiles of different sulfisoxazole solid dispersion formulations. tandfonline.comtandfonline.com
A comparative pharmacokinetic study in human volunteers evaluated four different sulfonamides, including sulfamethoxazole (B1682508), a closely related compound. nih.gov This study highlighted differences in the pharmacokinetic profiles among the sulfonamides. nih.gov In broiler chickens, the oral bioavailability of sulfadiazine (B1682646), another sulfonamide, was found to be approximately 80%. researchgate.net Such studies are crucial for veterinary medicine and for understanding the broader pharmacokinetic properties of the sulfonamide class of drugs.
Interactive Data Table: Pharmacokinetic Parameters of Sulfisoxazole in Different Formulations (Rabbit Model)
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (µg.hr/mL) | Ka (hr⁻¹) | Ke (hr⁻¹) |
| Sulfisoxazole Powder | 100 | 2.0 | 800 | 0.5 | 0.1 |
| Sulfisoxazole-Urea Solid Dispersion | 150 | 1.5 | 1200 | 0.8 | 0.15 |
| Sulfisoxazole-DCA Solid Dispersion | 120 | 1.8 | 700 | 0.6 | 0.12 |
Note: The data in this table is illustrative and based on trends reported in the literature tandfonline.com. It is intended to demonstrate the comparative effects of different formulations.
Distribution and Tissue Penetration
The movement of sulfisoxazole from the bloodstream into various body tissues and fluids is a critical determinant of its therapeutic efficacy. This distribution is governed by several factors, including its binding to plasma proteins, its ability to remain in the extracellular fluid, and its capacity to penetrate specific biological compartments.
Protein Binding Characteristics, particularly to Albumin
Sulfisoxazole exhibits significant binding to plasma proteins, primarily albumin. rxlist.comdrugs.com Approximately 85% of a dose of sulfisoxazole is bound to these proteins. rxlist.comdrugs.com This binding is a crucial pharmacokinetic parameter as only the unbound, or "free," fraction of the drug is considered therapeutically active and able to diffuse into tissues. rxlist.commsdvetmanual.com The extent of protein binding can be influenced by several factors. For instance, in individuals with kidney allografts and consequently lower serum albumin, protein binding of sulfisoxazole has been observed to be decreased. antiinfectivemeds.com Additionally, sulfisoxazole and its primary metabolite, N4-acetyl sulfisoxazole, compete for the same binding sites on albumin. antiinfectivemeds.com
The interaction between sulfisoxazole and albumin has been a subject of detailed research. Studies have shown that certain conditions, such as diabetes mellitus, can alter the binding of acidic drugs like sulfisoxazole. researchgate.net In diabetic serum, increased glycosylation of plasma proteins and elevated levels of free fatty acids can lead to a higher free fraction of sulfisoxazole. researchgate.net
Table 1: Sulfisoxazole Protein Binding Characteristics
| Characteristic | Finding | Citation |
|---|---|---|
| Primary Binding Protein | Albumin | rxlist.comdrugs.com |
| Percentage Bound | Approximately 85% | rxlist.comdrugs.com |
| Active Form | Unbound ("free") drug | rxlist.com |
| Competition | N4-acetyl sulfisoxazole competes for binding sites. | antiinfectivemeds.com |
| Influencing Factors | Decreased serum albumin can decrease binding. antiinfectivemeds.com Diabetes can increase the free fraction due to protein glycosylation and higher free fatty acids. researchgate.net | antiinfectivemeds.comresearchgate.net |
Extracellular Distribution
As a hydrophilic, or water-soluble, weak acid, sulfisoxazole primarily distributes throughout the extracellular fluid. msdvetmanual.com This means that once absorbed into the bloodstream, it tends to remain in the fluid surrounding the cells rather than readily entering the cells themselves. wfsahq.orgmsdvetmanual.com The distribution pattern is influenced by the drug's ionization state, the blood supply to various tissues, and any physiological barriers to its diffusion. msdvetmanual.com The unbound fraction of the drug is what is free to move from the plasma into the interstitial fluid, which is the main component of the extracellular fluid. msdvetmanual.com
Concentration in Specific Biological Fluids and Tissues
Research has demonstrated that sulfisoxazole can penetrate various biological fluids and tissues to different extents. High levels of the drug are achieved in pleural, peritoneal, synovial, and ocular fluids, with concentrations reaching 50% to 90% of those in the blood. msdvetmanual.comdrugbank.comnih.gov
Pleural and Peritoneal Fluids: Sulfisoxazole achieves significant concentrations in both pleural (fluid around the lungs) and peritoneal (fluid in the abdominal cavity) fluids. msdvetmanual.comdrugbank.com Studies involving the combination drug trimethoprim-sulfamethoxazole have shown that sulfamethoxazole penetrates pleural fluid effectively. bmj.comnih.gov Similarly, various antibiotics, including sulfonamides, have been found to penetrate ascitic fluid (a form of peritoneal fluid) well. acpjournals.org
Synovial Fluid: In the synovial fluid of joints, sulfisoxazole concentrations can also be substantial. msdvetmanual.comdrugbank.com Studies with trimethoprim-sulfamethoxazole have shown that while trimethoprim (B1683648) readily enters the synovial fluid, sulfamethoxazole penetration is less extensive but still notable. nih.gov
Ocular Fluid: Sulfisoxazole demonstrates good penetration into ocular fluids. msdvetmanual.comdrugbank.comhowmed.net This makes it a consideration for treating certain eye infections. howmed.net
Cerebrospinal Fluid (CSF): The penetration of sulfisoxazole into the cerebrospinal fluid, which surrounds the brain and spinal cord, is variable. In individuals with healthy meninges (the membranes covering the brain and spinal cord), CSF concentrations can range from 8% to 57% of blood concentrations. antiinfectivemeds.com However, when the meninges are inflamed, as in meningitis, higher concentrations can be achieved. rxlist.comantiinfectivemeds.com In patients without meningeal inflammation, the mean ventricular CSF concentration of sulfamethoxazole (in a combination drug) was found to be 17.9 mg/l. nih.gov
Table 2: Sulfisoxazole Concentration in Various Biological Fluids
| Biological Fluid | Concentration Relative to Blood/Plasma | Citation |
|---|---|---|
| Pleural Fluid | 50% - 90% of blood concentration | msdvetmanual.com |
| Peritoneal Fluid | 50% - 90% of blood concentration | msdvetmanual.com |
| Synovial Fluid | 50% - 90% of blood concentration | msdvetmanual.com |
| Ocular Fluid | 50% - 90% of blood concentration | msdvetmanual.comhowmed.net |
| Cerebrospinal Fluid (Normal Meninges) | 8% - 57% of blood concentration | antiinfectivemeds.com |
| Cerebrospinal Fluid (Inflamed Meninges) | Higher concentrations achieved | rxlist.comantiinfectivemeds.com |
Metabolism and Biotransformation
Sulfisoxazole undergoes significant metabolism in the body, primarily in the liver, before it is excreted. antiinfectivemeds.com This biotransformation process involves several key pathways, including acetylation and conjugation.
N4-Acetylated Metabolite Formation
The most significant metabolic pathway for sulfisoxazole is N4-acetylation. antiinfectivemeds.com This process involves the addition of an acetyl group to the N4 position of the sulfisoxazole molecule, forming N4-acetyl sulfisoxazole. antiinfectivemeds.com This acetylated metabolite is largely inactive from an antibacterial perspective. msdvetmanual.com Following oral administration of sulfisoxazole, about 48% of the drug recovered in the urine is in the form of this N4-acetylated metabolite. rxlist.comdrugs.com In the plasma, approximately 28-35% of the unbound portion of sulfisoxazole is in this acetylated form. antiinfectivemeds.com
Glucuronide and Sulfate (B86663) Conjugation
In addition to acetylation, sulfisoxazole can also be metabolized through conjugation with glucuronic acid and sulfate. msdvetmanual.comechemi.com These conjugation reactions also primarily occur in the liver. antiinfectivemeds.com The resulting glucuronide and sulfate conjugates are, like the acetylated form, generally considered to have little to no antibacterial activity. msdvetmanual.com One study identified that in humans, approximately 3.4% of excreted sulfisoxazole is in the form of an N4-glucuronide and 1.0% as an N4-sulfate. echemi.com Another glucuronide, likely an N2-glucuronide, has also been detected. echemi.com The liver enzyme glucuronyltransferase (GT) is responsible for metabolizing sulfonamides into their glucuronide conjugates for excretion. nih.gov
Table 3: Major Metabolites of Sulfisoxazole
| Metabolite | Formation Pathway | Percentage of Urinary Excretion | Citation |
|---|---|---|---|
| N4-acetyl sulfisoxazole | N4-acetylation | ~48% | rxlist.comdrugs.com |
| N4-glucuronide | Glucuronide Conjugation | ~3.4% | echemi.com |
| N4-sulfate | Sulfate Conjugation | ~1.0% | echemi.com |
Role of Prodrugs (e.g., Acetyl Sulfisoxazole) in Metabolism
To enhance palatability, particularly for pediatric use, the prodrug N1-acetyl sulfisoxazole was developed. drugs.comchemicalbook.in This acetylated form is essentially tasteless and poorly soluble in water. drugs.comchemicalbook.in Following oral administration, N1-acetyl sulfisoxazole is not absorbed directly. Instead, it undergoes hydrolysis by digestive enzymes within the gastrointestinal tract, releasing the active sulfisoxazole moiety, which is then absorbed. drugs.comnih.govrxlist.com
This enzymatic conversion is a critical step, influencing the absorption rate. The process of splitting the acetyl group is thought to result in a slower absorption profile and consequently, lower and later peak plasma concentrations of sulfisoxazole compared to the administration of an equivalent oral dose of the parent drug. drugs.comnih.govrxlist.com However, with repeated administration, the blood concentrations of sulfisoxazole derived from the prodrug become comparable to those achieved with sulfisoxazole itself. drugs.comnih.govrxlist.com It is important to distinguish the prodrug, N1-acetyl sulfisoxazole, from N4-acetyl sulfisoxazole, which is a metabolite of sulfisoxazole formed in the body after absorption. drugs.comechemi.com
Elimination Pathways and Excretion Kinetics
The elimination of sulfisoxazole and its metabolites from the body is a well-documented process, primarily occurring through the kidneys.
Sulfisoxazole and its acetylated metabolites are principally excreted by the kidneys through the process of glomerular filtration. drugs.comnih.govrxlist.com The rate of this filtration is dependent on the glomerular filtration rate (GFR), a key measure of kidney function. karger.comksumsc.comksumsc.com Only the fraction of the drug that is not bound to plasma proteins is available for filtration. ksumsc.comksumsc.com Given that approximately 85% of sulfisoxazole is bound to plasma proteins, primarily albumin, the unbound fraction is what passes through the glomeruli into the renal tubules. drugs.comdrugbank.com The concentration of sulfisoxazole in the urine is considerably higher than in the blood, a direct consequence of this renal clearance mechanism. drugs.comrxlist.com Studies in isolated perfused rat kidneys have further elucidated the complex interplay of filtration, secretion, and reabsorption in the renal handling of sulfisoxazole. nih.gov
Following oral administration, a substantial portion of sulfisoxazole is recovered in the urine. Research indicates a mean urinary excretion recovery of 97% within 48 hours. drugs.comnih.govnih.govdrugbank.com Of this recovered amount, approximately 52% is the unchanged, active sulfisoxazole, while the remaining portion consists of its N4-acetylated metabolite. drugs.comnih.govnih.govdrugbank.com When the prodrug, acetyl sulfisoxazole, is administered, about 58% of the total drug is excreted in the urine within 72 hours. drugs.comrxlist.com The development of high-pressure liquid chromatography (HPLC) methods has enabled the precise and rapid quantification of both sulfisoxazole and its N4-acetyl metabolite in urine, proving invaluable for pharmacokinetic studies. nih.gov
The elimination half-life of sulfisoxazole, a measure of how long it takes for the drug concentration in the body to reduce by half, varies across different species and human demographics.
In healthy adult humans, the elimination half-life of sulfisoxazole after oral administration generally ranges from 4.6 to 7.8 hours. drugs.comrxlist.comnih.gov Some sources report a slightly wider range, with a serum half-life of 10 to 12 hours also being cited. nih.govdrugbank.compharmacompass.com
Comparative pharmacokinetic studies have revealed significant differences in half-life between species. For instance, one study reported mean elimination half-lives of 33.74 hours in dogs and 46.39 hours in swine, which are considerably longer than the 7.40 hours observed in humans in the same study. nih.gov
Age is a significant demographic factor influencing sulfisoxazole's half-life. Studies have shown that the elimination of sulfisoxazole is slower in elderly individuals (ages 63-75), particularly those with diminished renal function. rxlist.comnih.govpharmacompass.com In this demographic, the plasma half-life of sulfisoxazole was found to be significantly longer compared to younger, healthy volunteers (ages 22-37). nih.gov This is largely attributed to the natural decline in renal function with age. nih.govresearchgate.net
Table 1: Elimination Half-life of Sulfisoxazole in Various Species
| Species | Elimination Half-life (hours) |
| Human (Adult) | 4.6 - 7.8 drugs.comrxlist.comnih.gov |
| Human (Elderly) | Slower than young adults rxlist.comnih.govpharmacompass.com |
| Dog | 33.74 nih.gov |
| Swine | 46.39 nih.gov |
Renal function is a critical determinant of sulfisoxazole elimination. Since the drug is primarily cleared by the kidneys, any impairment in renal function can lead to a decreased rate of elimination and potential drug accumulation. unmc.eduresearchgate.netucl.ac.be
Studies have demonstrated that the elimination of sulfisoxazole is slower in individuals with diminished renal function, as indicated by a lower creatinine (B1669602) clearance. rxlist.comnih.govpharmacompass.com In patients with renal impairment, the clearance of both sulfisoxazole and its metabolites is reduced. oup.com A study on renal transplant patients, who often have lower than normal renal function, found that the renal elimination of sulfisoxazole was decreased and highly correlated with creatinine clearance. asm.orgnih.gov However, the metabolic clearance to form N4-acetyl sulfisoxazole did not appear to differ from that in healthy volunteers. asm.orgnih.gov The potential for accumulation of both the parent drug and its metabolites in patients with renal dysfunction underscores the importance of considering renal status. unmc.edunih.gov
Table 2: Effect of Renal Function on Sulfisoxazole Pharmacokinetics
| Parameter | Effect of Impaired Renal Function |
| Elimination Half-life | Increased rxlist.comnih.govpharmacompass.com |
| Total Body Clearance | Decreased nih.gov |
| Renal Clearance | Decreased nih.gov |
| Urinary Excretion | Reduced oup.com |
Half-life Determination across Species and Demographics
Population Pharmacokinetics and Variability
Population pharmacokinetics analyzes the sources of variability in drug concentrations among individuals in a target patient population. For sulfisoxazole, several factors contribute to this variability.
Wide variations in blood levels have been observed among individuals following identical doses of a sulfonamide. drugs.comechemi.com As discussed, age and renal function are major sources of this variability. nih.gov Elderly patients and those with renal impairment exhibit slower clearance and a longer half-life. rxlist.comnih.govnih.gov
Genetic factors, such as acetylation phenotype, can also contribute to variability in the metabolism of sulfonamides, although one study suggested sulfamethoxazole, a related sulfonamide, does not appear to undergo polymorphic acetylation. iarc.fr Further research into the population pharmacokinetics of sulfisoxazole is necessary to fully characterize all sources of variability and to optimize dosing strategies for diverse patient populations.
Pharmacokinetic Differences in Pediatric and Elderly Populations
The pharmacokinetics of sulfisoxazole, describing its absorption, distribution, metabolism, and excretion (ADME), display significant variability at the extremes of age. researchgate.net These differences are rooted in the physiological and biochemical changes that characterize the pediatric and geriatric stages of life. researchgate.net
In geriatric patients, the aging process leads to a gradual decline in organ function, which directly alters the handling of drugs. researchgate.net A comparative study of sulfisoxazole pharmacokinetics in healthy young adults (ages 22-37) versus elderly volunteers (ages 63-75) revealed distinct differences following oral administration. nih.gov Plasma concentrations of sulfisoxazole in the post-absorption phase were notably higher in the elderly group. nih.gov This was accompanied by a significantly longer time to reach maximum plasma concentration (tmax) and a prolonged plasma half-life. nih.gov The study demonstrated that the total body clearance and renal clearance of the drug were decreased in older subjects. nih.gov These alterations are largely attributed to the diminished renal function, as estimated by creatinine clearance, that often accompanies advancing age. nih.gov Interestingly, parameters such as the absorption rate constant, bioavailability, and the apparent volume of distribution did not show significant variation between the two age groups. nih.gov
| Pharmacokinetic Parameter | Young Adults (22-37 years) | Elderly Adults (63-75 years) | Significance |
| tmax (Time to Peak Concentration) | Shorter | Significantly Longer | p < 0.05 |
| Plasma Half-life (t½) | Shorter | Significantly Longer | p < 0.05 |
| Total Body Clearance | Higher | Significantly Decreased | p < 0.05 |
| Renal Clearance | Higher | Significantly Decreased | p < 0.05 |
| Post-absorption Plasma Levels | Lower | Higher | - |
| Apparent Volume of Distribution | No Significant Difference | No Significant Difference | - |
| Bioavailability | No Significant Difference | No Significant Difference | - |
Data sourced from a pharmacokinetic study comparing young and elderly subjects. nih.gov
In the pediatric population, particularly newborns and infants, pharmacokinetic processes are shaped by the immaturity of organ systems. researchgate.netbasicmedicalkey.com Newborns have underdeveloped metabolic pathways; for instance, the expression of the enzyme glucuronosyl transferase is limited. basicmedicalkey.com This immaturity has significant implications for drugs like sulfisoxazole, which is known to displace bilirubin (B190676) from its binding sites on plasma proteins. basicmedicalkey.com The resulting increase in the free fraction of bilirubin in the plasma, combined with an immature blood-brain barrier in infants, allows more bilirubin to enter the brain, a condition known as kernicterus. basicmedicalkey.com Furthermore, drug clearance patterns in children are not linear with age. Studies on the related compound sulfamethoxazole show that neonates tend to have the lowest clearance and a higher volume of distribution, while younger children exhibit the highest clearance, which then decreases in older children to approach adult values. nih.govasm.org
Influence of Physiological Factors on Pharmacokinetic Parameters
The pharmacokinetic profile of sulfisoxazole is significantly modulated by various physiological factors, primarily plasma protein binding and renal function.
Plasma Protein Binding: Sulfisoxazole is extensively bound to plasma proteins, with approximately 85% of a dose binding primarily to albumin. drugbank.com This high degree of binding has a profound influence on the drug's disposition. biocrick.com The apparent volume of distribution is relatively small for the total drug but substantially larger for the unbound fraction, indicating that sulfisoxazole is distributed mainly in the extracellular space. drugbank.com The extent of protein binding directly affects the drug's availability for metabolism and excretion. biocrick.com Research using isolated perfused rat kidneys has shown that the metabolism of sulfisoxazole to its N4-acetyl metabolite is influenced by protein binding, with metabolism increasing as the free fraction of the drug increases. biocrick.com Furthermore, studies in rats have demonstrated a positive correlation between the renal clearance of sulfisoxazole and the unbound fraction of the drug in serum. umich.edu
Renal Function: The kidneys are the primary route of elimination for sulfisoxazole and its metabolites. drugbank.com About 97% of an oral dose is recovered in the urine within 48 hours, with 52% as the unchanged parent drug and the remainder as the N4-acetylated metabolite. drugbank.comdrugbank.com Consequently, renal function is a critical determinant of sulfisoxazole's clearance. As observed in elderly populations, a decline in renal function leads to slower elimination and higher plasma levels of the drug. nih.gov In cases of severe renal impairment, the impact is even more pronounced. Studies in animal models of acute renal failure have shown that the renal elimination of sulfisoxazole can become virtually non-existent. researchgate.net These studies also revealed a significant reduction in the metabolic (unbound) clearance of the drug, suggesting that severe renal disease can also impair extra-renal elimination pathways. researchgate.net
Metabolism and Body Barriers: Sulfisoxazole is metabolized in the body, primarily through acetylation to form N4-acetylsulfisoxazole. drugbank.comdrugbank.com This metabolic process is reversible. biocrick.com The drug is widely distributed throughout body tissues and fluids. drugbank.comdrugbank.com It readily crosses the placental barrier to enter fetal circulation and also penetrates the blood-brain barrier. drugbank.com In patients with meningitis, concentrations of the free, active form of the drug in cerebrospinal fluid can reach high levels. drugbank.com
Modeling and Simulation Approaches in Sulfisoxazole Pharmacokinetics
Physiologically based pharmacokinetic (PBPK) modeling and simulation are advanced computational tools used to predict a drug's behavior in the body. allucent.com This mechanistic approach integrates a drug's physicochemical properties with detailed anatomical and physiological data from the organism. allucent.com A PBPK model represents the body as a series of interconnected compartments, each corresponding to an organ or tissue, defined by parameters such as volume, composition, and blood flow.
The application of PBPK modeling offers a powerful framework for understanding and predicting the pharmacokinetics of sulfisoxazole. It allows researchers to investigate how variability in physiological factors—such as those seen in pediatric and geriatric populations or in disease states—impacts the drug's ADME profile. allucent.com For instance, a PBPK model for sulfisoxazole could be used to simulate the consequences of diminished renal function observed in the elderly. nih.gov By altering parameters in the model that represent age-related changes in kidney volume, renal blood flow, and glomerular filtration rate, researchers can quantitatively predict the resulting decrease in drug clearance.
Similarly, PBPK models are particularly useful for pediatric populations, where physiological characteristics are continuously changing with growth and development. mdpi.com Such models can incorporate maturation functions for enzymes and transporters to predict drug disposition across different pediatric age groups. mdpi.com While specific, published PBPK models for sulfisoxazole are not extensively detailed, the methodology has been widely applied to similar compounds, such as sulfamethoxazole, to evaluate dosing regimens in children and other specific populations. mdpi.comnih.gov
Ultimately, PBPK modeling and simulation provide a platform to conduct virtual clinical trials, exploring untested scenarios and predicting the effect of intrinsic factors (e.g., organ dysfunction, genetics) and extrinsic factors (e.g., drug-drug interactions) on sulfisoxazole pharmacokinetics. allucent.com This "predict-learn-confirm" cycle enhances the understanding of the drug's behavior and supports a more mechanistic approach to its clinical use. allucent.com
Mechanisms of Antimicrobial Resistance to Sulfisoxazole
Target Enzyme Modification
A primary mechanism of resistance to sulfisoxazole (B1682709) involves alterations in the dihydropteroate (B1496061) synthase (DHPS) enzyme, the direct target of the antibiotic. rupahealth.com These modifications reduce the drug's binding affinity to the enzyme, thereby diminishing its inhibitory effect.
Mutations in the folP Gene encoding DHPS
Resistance to sulfonamides can arise from mutations in the chromosomal folP gene, which encodes for DHPS. rupahealth.comnih.gov These point mutations lead to amino acid substitutions in the enzyme. mcmaster.ca For instance, in Neisseria meningitidis, mutations at codons 31 and 194, as well as a two-amino-acid insertion at codons 195 and 196, have been linked to sulfonamide resistance. nih.govdrugbank.com A study on geographically diverse clinical isolates of N. meningitidis identified a specific mutation, C682A, in the folP gene of all isolates with a sulfisoxazole minimum inhibitory concentration (MIC) of ≥8 μg/ml. nih.gov This suggests that specific mutations can reliably predict elevated resistance levels. In Staphylococcus aureus, mutations such as F17L, S18L, and T51M in the folP gene have been shown to directly confer sulfonamide resistance. nih.govresearchgate.net These genetic alterations ultimately lead to a DHPS enzyme that can discriminate between its natural substrate, para-aminobenzoic acid (pABA), and the sulfonamide, favoring pABA and thus maintaining folate synthesis even in the presence of the drug. rupahealth.combiorxiv.org
Alterations in DHPS Tertiary Structure
Mutations in the folP gene can lead to significant changes in the three-dimensional structure of the DHPS enzyme. oup.com These structural alterations are crucial in conferring resistance as they often sterically hinder the binding of sulfonamides, which are bulkier than the natural substrate pABA. nih.gov For example, in sulfonamide-resistant Streptococcus pneumoniae, the resistance is attributed to two amino acid duplications in the folP gene, which alter the enzyme's tertiary structure. oup.com Similarly, in Staphylococcus aureus, mutations like F17L, S18L, and T51M are thought to selectively prevent sulfonamide binding by sterically blocking an outer ring moiety of the drug that is not present in pABA. nih.govresearchgate.net Interestingly, some secondary mutations, while further increasing sulfonamide resistance, can also destabilize the protein structure, as seen with the E208K and KE257_dup mutations in S. aureus DHPS, which result in a decrease in the enzyme's melting temperature. nih.gov
Acquisition of Sulfa-Insensitive DHPS Variants (e.g., sulI, sulII genes)
A highly effective and widespread mechanism of sulfonamide resistance is the acquisition of foreign genes that encode for sulfa-insensitive DHPS variants. biorxiv.org These genes, such as sulI, sulII, and sulIII, are often located on mobile genetic elements like plasmids and transposons, facilitating their horizontal transfer between bacteria. nerc.ac.uknih.govfrontiersin.org The enzymes encoded by these sul genes are highly resistant to sulfonamides and can effectively replace the function of the native, susceptible DHPS. nih.gov The sulI gene is commonly found as part of class 1 integrons, which can also carry other antibiotic resistance genes. nerc.ac.uknih.gov The sulII gene is frequently located on small non-conjugative or large transmissible multiresistance plasmids. nerc.ac.uknih.govnih.gov A third variant, sulIII, which is similar to sulI and sulII, has also been identified on conjugative plasmids in Escherichia coli. nerc.ac.uk The prevalence of these genes in various bacterial populations significantly contributes to the clinical challenge of sulfonamide resistance. rupahealth.com
Efflux Pump Mechanisms
Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. mdpi.comtandfonline.com This mechanism prevents the intracellular accumulation of the drug to a concentration that would be inhibitory.
Role of Efflux Pumps in Sulfonamide Resistance
Efflux pumps are a significant mechanism of resistance against sulfonamides. oup.comasm.org By actively expelling sulfonamides from the cytoplasm, these pumps reduce the intracellular drug concentration, preventing the antibiotic from reaching its target, DHPS. frontiersin.org Several families of efflux pumps have been identified, including the ATP-binding cassette (ABC), major facilitator superfamily (MFS), multidrug and toxic compound extrusion (MATE), small multidrug resistance (SMR), and resistance-nodulation-division (RND) families. mdpi.comacs.org In some cases, efflux can be the primary resistance mechanism, while in others, it works in conjunction with other resistance strategies, such as target modification, to confer high levels of resistance. mdpi.com
Permeability Barrier Alterations
One of the primary ways bacteria can resist the effects of sulfisoxazole is by modifying their cell envelope to limit the drug's entry. This can involve changes to the outer membrane in Gram-negative bacteria, which acts as a natural barrier to many substances, including antibiotics. frontiersin.orgfrontiersin.org
Alterations to this barrier can reduce the influx of sulfisoxazole, preventing it from reaching its intracellular target, the DHPS enzyme. This can be achieved through several mechanisms:
Changes in Porin Channels: Bacteria can modify the number or type of porin channels in their outer membrane. mdpi.com These channels are the primary route for hydrophilic molecules like sulfisoxazole to enter the cell. A reduction in the number of porins or a switch to porins with smaller channel sizes can significantly decrease the permeability of the membrane to the antibiotic.
Lipopolysaccharide (LPS) Modifications: The LPS layer of the outer membrane in Gram-negative bacteria is a crucial component of the permeability barrier. frontiersin.org Alterations in the structure of LPS can make the membrane less permeable to certain antibiotics.
Efflux Pumps: While not a direct alteration of the permeability barrier itself, efflux pumps work in concert with it. These are transport proteins that actively pump antibiotics out of the cell, preventing them from accumulating to effective concentrations. oup.comasm.org The combined effect of a less permeable outer membrane and active efflux can lead to high levels of resistance.
Research has shown that the absence of certain inner membrane proteins, such as SanA in Salmonella Typhimurium, can lead to increased membrane permeability. semanticscholar.org This suggests that the regulation of membrane protein expression is a critical factor in maintaining the integrity of the permeability barrier and, consequently, in determining susceptibility to antibiotics like sulfisoxazole.
Regulatory Changes in Target Enzymes
Bacteria can also develop resistance to sulfisoxazole by altering the regulation of its target enzyme, dihydropteroate synthetase (DHPS). These regulatory changes can lead to an overproduction of the target enzyme, effectively titrating out the inhibitory effect of the antibiotic.
One documented mechanism is the presence of mutations in the promoter region of the gene encoding DHPS. oup.com Such mutations can lead to the increased transcription of the gene and, consequently, higher levels of the DHPS enzyme within the bacterial cell. With an abundance of the target enzyme, the concentration of sulfisoxazole may no longer be sufficient to inhibit enough of the enzyme's activity to halt bacterial growth.
While overexpression of the target enzyme is a known resistance mechanism for some antibiotics like trimethoprim (B1683648), it is not a commonly reported mechanism for sulfonamide resistance. nih.gov This suggests that other resistance mechanisms, such as the acquisition of a resistant form of the enzyme, are more prevalent for sulfisoxazole.
It's also important to note that some bacteria may possess naturally insensitive target enzymes, which contributes to their intrinsic resistance to sulfonamides. oup.com
Horizontal Gene Transfer and Mobile Genetic Elements
The primary mechanism for the widespread dissemination of sulfisoxazole resistance is horizontal gene transfer (HGT). frontiersin.orgfrontiersin.org This process allows for the rapid transfer of resistance genes between bacteria, even across different species and genera. frontiersin.org The genes conferring resistance to sulfonamides, known as sul genes, are frequently located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. frontiersin.orgfrontiersin.orgnih.gov
There are three main sul genes that have been identified:
sul1 : This gene is often found as part of class 1 integrons, which are genetic elements that can capture and express resistance gene cassettes. frontiersin.orgnih.gov The presence of sul1 is frequently linked to resistance to other classes of antibiotics, contributing to the emergence of multidrug-resistant strains. frontiersin.org
sul2 : Like sul1, the sul2 gene is commonly found on plasmids and can be transferred between bacteria via conjugation. frontiersin.orgfrontiersin.org
sul3 : While also found on MGEs, sul3 is generally less prevalent than sul1 and sul2. frontiersin.orgfrontiersin.org
These sul genes encode for alternative, resistant forms of the dihydropteroate synthetase (DHPS) enzyme. This resistant enzyme has a low affinity for sulfonamides and can therefore continue to function in the presence of the antibiotic, allowing the bacteria to synthesize folic acid and survive.
The table below summarizes the key mobile genetic elements involved in the spread of sulfisoxazole resistance.
| Mobile Genetic Element | Role in Sulfisoxazole Resistance | Associated sul Genes |
| Plasmids | Carry sul genes and can be transferred between bacteria through conjugation. frontiersin.orgfrontiersin.org | sul1, sul2, sul3 |
| Transposons | "Jumping genes" that can move sul genes between plasmids and the bacterial chromosome. frontiersin.orgfrontiersin.org | sul1, sul2 |
| Integrons | Capture and express gene cassettes, often including sul1. frontiersin.orgnih.gov | sul1 |
The high prevalence of sul genes on these mobile elements facilitates their rapid spread in various environments, including clinical, agricultural, and aquatic settings.
Biofilm Formation and Resistance
Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to both living and non-living surfaces. nih.gov The formation of biofilms represents a significant mechanism of resistance to sulfisoxazole and other antimicrobial agents. Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their free-floating, or planktonic, counterparts. nih.gov
Several factors contribute to the increased resistance of bacteria within biofilms:
Reduced Antibiotic Penetration: The dense extracellular matrix of the biofilm can act as a physical barrier, slowing down or preventing the diffusion of sulfisoxazole to the cells in the deeper layers of the biofilm. plos.org
Altered Microenvironment: The interior of a biofilm often has gradients of nutrients and oxygen, leading to the presence of physiologically diverse populations of cells. nih.gov Some of these cells may be in a slow-growing or dormant state, which makes them less susceptible to antibiotics that target active metabolic processes.
Expression of Resistance Genes: The biofilm environment can trigger the expression of specific genes, including those encoding for efflux pumps that actively expel antibiotics from the cell. tandfonline.com
Horizontal Gene Transfer: The close proximity of cells within a biofilm facilitates the exchange of genetic material, including plasmids and transposons carrying sulfisoxazole resistance genes. frontiersin.org This makes biofilms a hotspot for the acquisition and spread of antibiotic resistance.
Studies have shown a significant correlation between the ability of bacteria to form biofilms and their level of antibiotic resistance. plos.org For example, multidrug-resistant (MDR) isolates are often found to have a higher capacity for biofilm formation compared to non-MDR isolates. plos.orgfrontiersin.org
The table below highlights the key aspects of biofilm-mediated resistance to sulfisoxazole.
| Biofilm Resistance Mechanism | Description |
| Physical Barrier | The extracellular matrix limits the penetration of sulfisoxazole. plos.org |
| Physiological Heterogeneity | Slow-growing or dormant cells within the biofilm are less susceptible. nih.gov |
| Gene Expression | Increased expression of efflux pumps and other resistance genes. tandfonline.com |
| Horizontal Gene Transfer | Enhanced transfer of resistance genes between cells. frontiersin.org |
Cross-Resistance Patterns among Sulfonamides
A significant characteristic of sulfonamide resistance is the high degree of cross-resistance observed among different drugs within this class. drugbank.comnih.gov This means that once a bacterium develops resistance to one sulfonamide, such as sulfisoxazole, it is typically resistant to all other sulfonamides as well. drugbank.com This phenomenon is primarily due to the shared mechanism of action of these drugs and the nature of the resistance mechanisms that bacteria have evolved.
The primary mechanism of acquired resistance to sulfonamides is the production of a modified dihydropteroate synthetase (DHPS) enzyme that has a reduced affinity for the drugs. msdvetmanual.com Since all sulfonamides target this same enzyme, a modification that confers resistance to one will generally confer resistance to the others.
In addition to the target site modification, other resistance mechanisms can also contribute to cross-resistance. For instance, efflux pumps that can recognize and expel one type of sulfonamide are often capable of transporting other sulfonamides out of the cell as well. frontiersin.org
The table below illustrates the common cross-resistance patterns observed with sulfisoxazole.
| Antibiotic Class | Cross-Resistance with Sulfisoxazole | Common Resistance Mechanisms |
| Other Sulfonamides | Complete cross-resistance is common. drugbank.comnih.gov | Altered DHPS enzyme, efflux pumps. frontiersin.orgmsdvetmanual.com |
| Trimethoprim | Co-resistance is frequently observed due to the linkage of resistance genes on mobile genetic elements. plos.org | Linked resistance genes on plasmids and transposons. plos.org |
| Tetracyclines | Co-resistance is often seen, particularly in isolates from agricultural settings. plos.orgasm.org | Linkage of resistance genes on the same mobile genetic elements. plos.org |
| Aminoglycosides (e.g., Streptomycin) | Co-resistance patterns have been identified in various studies. frontiersin.orgplos.org | Co-localization of resistance genes on plasmids. frontiersin.org |
| Beta-lactams (e.g., Ampicillin) | Co-resistance is a common finding, indicating the presence of multi-drug resistant plasmids. frontiersin.orgplos.org | Linkage of resistance genes on mobile genetic elements. plos.org |
The frequent co-selection of resistance genes on the same mobile genetic elements means that the use of one antibiotic can inadvertently select for resistance to other, unrelated antibiotics. plos.org This highlights the complexity of antimicrobial resistance and the challenges in managing it effectively.
Epidemiology and Surveillance of Sulfisoxazole Resistance
Monitoring the prevalence of sulfisoxazole resistance is a critical component of public health efforts to combat antimicrobial resistance. who.int Surveillance programs track resistance patterns in bacteria isolated from various sources, including humans, animals, and the environment. who.intoup.com This data is essential for informing clinical treatment guidelines, guiding antimicrobial stewardship initiatives, and detecting emerging resistance trends.
Several studies have documented the prevalence of sulfisoxazole resistance in different bacterial species and geographic locations. For example, a study on E. coli isolates from Canadian turkey flocks showed a decrease in sulfisoxazole resistance following the implementation of an antimicrobial stewardship program. plos.org In contrast, a study in northwest China found high rates of sulfisoxazole resistance in E. coli isolated from sheep, particularly in those from intensive farming systems. nih.gov
The table below presents data from various surveillance studies on the prevalence of sulfisoxazole resistance.
| Bacterial Species | Source | Location | Prevalence of Sulfisoxazole Resistance | Reference |
| Escherichia coli | Turkey flocks | Canada | Decreased from 21.3-32% (2016-2020) to 16.6% (2021) | plos.org |
| Escherichia coli | Sheep (intensive farming) | Northwest China | 84.8% | nih.gov |
| Escherichia coli | Sheep (free-range) | Northwest China | 78.3% | nih.gov |
| Escherichia coli | Cow-calf herds | Western Canada | 11% | nih.gov |
| Escherichia coli | Various (animal feces, human septage, surface water) | Michigan, USA | 13.3% | asm.org |
| Salmonella | Market-age swine | USA | Not specified, but resistance was detected | iastate.edu |
| Listeria monocytogenes | Meat | Northern Portugal | 85.7% (to Trimethoprim-sulfamethoxazole) | mdpi.com |
These studies highlight the widespread nature of sulfisoxazole resistance and the importance of continued surveillance. Integrated surveillance programs that monitor resistance in both human and animal populations are particularly valuable for understanding the transmission dynamics of resistant bacteria through the food chain. who.intoup.com
Adverse Effects and Toxicity Mechanisms of Sulfisoxazole
Hypersensitivity Reactions
Hypersensitivity reactions are a significant concern with sulfisoxazole (B1682709) use and can manifest in various forms, ranging from skin rashes to severe, life-threatening conditions. drugs.comscbt.com These reactions are immune-mediated and can be triggered even by small doses of the drug in sensitized individuals. nih.gov
Immunologic Mechanisms of Hypersensitivity
The immunologic mechanisms underlying sulfisoxazole hypersensitivity are complex and can involve different types of immune responses. Generally, these reactions are classified as Type B, or idiosyncratic, meaning they are not predictable from the known pharmacology of the drug. uwo.ca
Sulfonamides like sulfisoxazole can act as haptens, small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. dynamed.comfrontiersin.org The reactive metabolites of sulfisoxazole are thought to play a crucial role in initiating these reactions. uwo.cauwo.ca One such metabolite, nitroso-sulfamethoxazole (SMX-NO), is highly reactive and can bind to cellular proteins, forming immunogenic complexes. dovepress.com This process can lead to direct cytotoxicity or the production of haptens that trigger an immune response. dynamed.com
The immune response to sulfisoxazole can be mediated by different components of the immune system:
T-cell Mediated Reactions (Type IV Hypersensitivity): This is the most common type of hypersensitivity reaction to sulfonamides. dynamed.com T-cells can be directly stimulated by the parent drug or its metabolites. dovepress.com This can occur through the pharmacological interaction (p-i) concept, where the drug or its metabolite binds directly to T-cell receptors (TCRs) or human leukocyte antigen (HLA) molecules, leading to T-cell activation. dynamed.comdovepress.com This activation results in the release of inflammatory cytokines and can lead to various clinical manifestations, including delayed skin rashes. dynamed.comdovepress.com
IgE-Mediated Reactions (Type I Hypersensitivity): While less common, immediate hypersensitivity reactions mediated by IgE antibodies can occur. dynamed.comdovepress.commdpi.com In these cases, the drug or its metabolite cross-links IgE antibodies on the surface of mast cells and basophils, triggering the release of histamine (B1213489) and other inflammatory mediators, which can lead to urticaria, angioedema, and anaphylaxis. mdpi.com
Immune Complex-Mediated Reactions (Type III Hypersensitivity): These reactions involve the formation of drug-antibody immune complexes that deposit in tissues, such as blood vessels and joints, leading to inflammation. mdpi.comoup.com This mechanism is responsible for conditions like serum sickness. mdpi.com
The biotransformation of sulfisoxazole into reactive metabolites is a key step in the development of hypersensitivity. An imbalance in the production and detoxification of these metabolites can increase the risk of these adverse reactions. uwo.cauwo.ca
Severe Cutaneous Reactions (e.g., Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis, Erythema Multiforme)
Sulfisoxazole is associated with an increased risk of severe cutaneous adverse reactions (SCARs), which are rare but can be fatal. drugs.com
Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN): SJS and TEN are considered variants of the same disease spectrum, characterized by widespread blistering and sloughing of the skin and mucous membranes. wikipedia.orgdermnetnz.org SJS involves less than 10% of the body surface area, while TEN involves more than 30%; cases in between are classified as SJS/TEN overlap. ijdvl.comijdvl.com These reactions are a medical emergency with significant mortality. dermnetnz.orgsrce.hr The underlying mechanism is believed to be a type IV hypersensitivity reaction. wikipedia.org Sulfonamide antibiotics are among the drugs most frequently implicated in causing SJS and TEN. drugs.comwikipedia.orgnih.gov The reaction typically begins with flu-like symptoms, followed by a painful rash that blisters and peels. wikipedia.orgdermnetnz.org
Erythema Multiforme (EM): Erythema multiforme is an acute, immune-mediated condition that can be triggered by medications, including sulfonamides. nih.govnih.gov It is characterized by distinctive "target" or "iris" lesions. nih.govsemanticscholar.org While often self-limited, it can be recurrent. semanticscholar.orgmedscape.com EM is considered a type IV hypersensitivity reaction. medscape.com While some consider EM a separate entity from SJS, there can be overlapping features. wikipedia.org
Serum Sickness
Serum sickness and serum sickness-like reactions (SSLR) can be induced by sulfisoxazole. drugs.comvisualdx.com Classic serum sickness is a type III hypersensitivity reaction caused by the deposition of immune complexes in tissues. empendium.comelsevier.es SSLRs present with similar clinical features, such as fever, rash (often urticarial), and joint pain, but the underlying mechanism may differ and does not always involve detectable immune complexes. empendium.comresearchgate.net Symptoms typically appear one to two weeks after exposure to the drug. empendium.comsjrhem.ca
Hematologic Toxicities
Sulfisoxazole can induce various hematologic toxicities, which can be severe and life-threatening. drugs.commayoclinic.org These toxicities often have an immunologic basis.
Thrombocytopenia and Thrombocytopenic Purpura (Immunologic Basis)
Sulfisoxazole can cause drug-induced immune thrombocytopenia (DITP), a condition characterized by a low platelet count. drugs.comnih.govresearchgate.net In DITP, the drug triggers the production of antibodies that bind to platelets, leading to their destruction. researchgate.netnih.gov The mechanism often involves the drug acting as a hapten or inducing a conformational change in a platelet surface glycoprotein, creating a new epitope that is recognized by the immune system. nih.govmdpi.com This leads to the formation of drug-dependent antibodies that bind to platelets only in the presence of the drug, causing their rapid clearance from circulation. researchgate.netmdpi.com
Clinically, this can manifest as thrombocytopenic purpura, characterized by purple spots on the skin due to bleeding from small blood vessels. nih.gov The onset of thrombocytopenia can be rapid upon re-exposure to the drug. researchgate.net A case has been reported where sulfisoxazole-induced thrombocytopenic purpura was confirmed to have an immune mechanism, with a serum factor causing platelet agglutination in the presence of the drug. nih.gov
Agranulocytosis and Granulocytopenia
Agranulocytosis, a severe and dangerous reduction in the number of granulocytes (a type of white blood cell), is a known, albeit rare, adverse effect of sulfisoxazole. drugs.commayoclinic.orgnih.gov Granulocytopenia refers to a less severe reduction. Agranulocytosis is defined as a neutrophil count of less than 0.5 x 10⁹/L. bmj.commdpi.com This condition leaves patients highly susceptible to severe infections and sepsis. bmj.comfrontiersin.org
Drug-induced agranulocytosis is considered an idiosyncratic reaction. bmj.comashpublications.org The exact mechanism is not fully understood but is thought to be immune-mediated in many cases. frontiersin.orgashpublications.org The drug or its metabolites may act as haptens, leading to the formation of antibodies that target neutrophils or their precursors in the bone marrow. frontiersin.org The onset is often sudden, with symptoms like fever, sore throat, and malaise. bmj.comoup.com
Aplastic Anemia
Sulfisoxazole, a sulfonamide antibiotic, has been associated with the rare but serious adverse effect of aplastic anemia. drugs.comrxlist.comnih.gov This condition is characterized by the failure of bone marrow to produce new blood cells, leading to pancytopenia—a deficiency of red blood cells, white blood cells, and platelets. e-century.usamegroups.org
The precise mechanism by which sulfisoxazole induces aplastic anemia is thought to be immune-mediated. e-century.usacpjournals.org It is hypothesized that the drug or its metabolites can trigger an aberrant immune response directed at hematopoietic stem cells in the bone marrow. e-century.usacpjournals.org This immune attack, often involving T-lymphocytes, leads to the destruction of these vital precursor cells, resulting in bone marrow failure. e-century.usamegroups.orgacpjournals.org The development of drug-induced aplastic anemia is often idiosyncratic, meaning it is not directly related to the dose and can have a delayed onset after exposure to the drug. e-century.us
Fatalities, although infrequent, have been reported due to severe reactions like aplastic anemia following sulfonamide administration. rxlist.comnih.gov Case reports have documented the development of aplastic anemia secondary to the administration of sulfonamides, including trimethoprim-sulfamethoxazole, a combination drug containing a sulfonamide. nih.gov
Hemolysis (especially in G6PD deficiency)
Sulfisoxazole can induce hemolytic anemia, a condition where red blood cells are destroyed faster than they can be made. drugs.comrxlist.com This risk is particularly pronounced in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. drugbank.comashpublications.org G6PD is a crucial enzyme that protects red blood cells from damage caused by oxidative stress. g6pd.orgnih.gov
In individuals with G6PD deficiency, the administration of certain drugs, including sulfisoxazole, can trigger a hemolytic crisis. ashpublications.orgnih.gov Sulfisoxazole and its metabolites can generate reactive oxygen species, which are highly reactive molecules that can damage cellular components. nih.gov In individuals with normal G6PD levels, the enzyme helps to neutralize these harmful species. However, in G6PD-deficient individuals, the red blood cells are unable to cope with the increased oxidative stress, leading to their premature destruction (hemolysis). g6pd.orgnih.gov
The clinical presentation of drug-induced hemolysis in G6PD-deficient patients can include fatigue, pallor, jaundice, and dark urine. nih.govnih.gov While sulfisoxazole is listed as a drug to be used with caution in individuals with G6PD deficiency, the severity of hemolysis can depend on the specific G6PD variant and the dose of the drug. nih.govfpnotebook.com
Eosinophilia
Eosinophilia, an increase in the number of eosinophils (a type of white blood cell) in the blood, is a potential hematologic side effect of sulfisoxazole. drugs.comrxlist.commhmedical.com It is often considered a sign of a drug hypersensitivity reaction. mhmedical.com In some cases, sulfisoxazole-induced eosinophilia has been associated with more severe systemic reactions, such as myositis, myocarditis, and vasculitis. acpjournals.org
The mechanism underlying sulfisoxazole-induced eosinophilia is likely related to an allergic or hypersensitivity response. When the body recognizes a drug as a foreign substance, it can trigger an immune cascade that includes the proliferation and activation of eosinophils.
Table 1: Hematologic Adverse Effects of Sulfisoxazole
| Adverse Effect | Description | Mechanism |
|---|---|---|
| Aplastic Anemia | Failure of bone marrow to produce new blood cells, leading to pancytopenia. e-century.usamegroups.org | Thought to be an idiosyncratic, immune-mediated destruction of hematopoietic stem cells. e-century.usacpjournals.org |
| Hemolysis (in G6PD deficiency) | Premature destruction of red blood cells. drugs.comrxlist.com | Increased oxidative stress in G6PD-deficient individuals, leading to red blood cell lysis. g6pd.orgnih.gov |
| Eosinophilia | Increased number of eosinophils in the blood. drugs.comrxlist.com | Often associated with a drug hypersensitivity reaction. mhmedical.com |
Renal and Urological Complications
Crystalluria and Renal Obstruction
One of the well-documented renal complications of sulfisoxazole is crystalluria, the formation of crystals in the urine. rxlist.comdrugbank.compicmonic.com This occurs because sulfisoxazole and its primary metabolite, N4-acetylsulfisoxazole, have low solubility, particularly in acidic urine. picmonic.comnih.govsrmist.edu.in When the concentration of the drug and its metabolite in the urine exceeds their solubility limit, they can precipitate and form crystals. picmonic.comunmc.edu
This crystal formation can lead to renal obstruction, where the flow of urine is blocked. drugbank.com This obstruction can cause symptoms such as dysuria (painful urination), renal colic (severe flank pain), and hematuria (blood in the urine). drugbank.com Maintaining adequate hydration and a high urine output is crucial to prevent crystalluria, as it helps to dilute the drug in the urine and reduce the risk of precipitation. srmist.edu.indrugs.com While sulfisoxazole is considered more soluble than some older sulfonamides, the risk of crystalluria still exists. drugs.comrxlist.com
Nephrotoxicity and Interstitial Nephritis
Sulfisoxazole can cause nephrotoxicity, meaning it can be damaging to the kidneys. drugbank.com This can manifest as acute interstitial nephritis (AIN), an inflammation of the tubules and the spaces between them in the kidneys. drugbank.comtandfonline.com Drug-induced AIN is often a hypersensitivity reaction. nih.govoup.com
The onset of AIN can occur days to weeks after starting the medication and may be accompanied by symptoms like fever and rash. nih.gov Histological examination of the kidney in cases of sulfonamide-induced AIN may show an inflammatory infiltrate that can include eosinophils. oup.com While less common, this form of kidney injury is a serious potential adverse effect. journalhss.com
Hematuria, Oliguria, Anuria, and Tubular Necrosis
The renal complications of sulfisoxazole can progress to more severe conditions. Hematuria, the presence of blood in the urine, can be a direct result of crystalluria causing irritation and damage to the urinary tract lining. rxlist.comdrugbank.com
More severe renal dysfunction can lead to a significant decrease in urine output, known as oliguria, or a complete cessation of urine production, called anuria. rxlist.comdrugbank.comhaybusaklib.am These conditions are signs of acute kidney injury. semiologiaclinica.comwikem.org In the most severe cases, the damage to the kidney tubules can result in acute tubular necrosis (ATN), where the tubular cells die, leading to a rapid decline in kidney function. drugbank.comnih.gov Complications of ATN include electrolyte imbalances, fluid overload, and uremia. nih.gov
Table 2: Renal and Urological Complications of Sulfisoxazole
| Complication | Description | Mechanism |
|---|---|---|
| Crystalluria and Renal Obstruction | Formation of drug crystals in the urine, potentially leading to blockage. rxlist.comdrugbank.com | Precipitation of sulfisoxazole and its metabolites in acidic urine due to low solubility. picmonic.comnih.govsrmist.edu.in |
| Nephrotoxicity and Interstitial Nephritis | Damage to the kidneys, including inflammation of the tubules and interstitium. drugbank.com | Often a hypersensitivity reaction to the drug. nih.govoup.com |
| Hematuria, Oliguria, Anuria, and Tubular Necrosis | Blood in the urine, decreased or absent urine output, and death of kidney tubule cells. rxlist.comdrugbank.com | Can result from crystalluria-induced damage or severe interstitial nephritis, leading to acute kidney injury. semiologiaclinica.comnih.gov |
Hepatotoxicity
Although generally well-tolerated, sulfisoxazole has been linked to liver-related adverse effects. drugs.com These can range from mild, transient elevations in liver enzymes to more severe conditions like hepatitis and hepatocellular necrosis. nih.govglowm.com In patients with hepatitis, sulfisoxazole has been reported to cause increased elevations of liver-associated enzymes. rxlist.com While infrequent, toxic hepatitis is a possible complication. drugbank.com
Drug-induced liver injury (DILI) is a known, though less common, adverse reaction to sulfonamides. scirp.org Sulfonamides are a frequent cause of drug-induced acute liver failure. nih.gov The presentation of liver injury can be hepatocellular, cholestatic, or mixed. nih.gov In some cases, cholestatic jaundice has been reported. drugs.comdrugs.com The mechanism often involves an immune-allergic reaction, with symptoms like fever and rash preceding jaundice. mdpi.com Younger patients may be more prone to a hepatocellular pattern of liver enzyme abnormalities. mdpi.com
Here is a summary of potential hepatotoxic effects:
| Adverse Effect | Description |
| Hepatitis | Inflammation of the liver. mhmedical.commedindia.net |
| Hepatocellular Necrosis | Death of liver cells. nih.gov |
| Jaundice | Yellowing of the skin and eyes due to high bilirubin (B190676) levels. drugs.comnih.gov |
| Elevated Liver Enzymes | Increased levels of enzymes like ALT and AST, indicating liver stress or damage. rxlist.commedscape.com |
| Cholestatic Dysfunction | A form of drug-induced liver injury characterized by decreased bile flow. scirp.org |
Neurological Effects
Sulfisoxazole can also affect the nervous system, leading to a variety of symptoms. msdmanuals.com
Peripheral neuritis, or inflammation of peripheral nerves, is a reported neurological side effect of sulfisoxazole. drugs.comnih.gov This can manifest as paresthesia (tingling or numbness). drugs.comnih.gov
A range of central nervous system (CNS) effects have been associated with sulfisoxazole use. These include:
Ataxia: Lack of voluntary coordination of muscle movements. drugs.comnih.govmhmedical.com
Confusion: A state of bewilderment or lack of clarity. mhmedical.comnih.gov
Psychosis: A severe mental disorder in which thought and emotions are so impaired that contact is lost with external reality. drugs.commhmedical.comnih.gov
Other CNS effects: Dizziness, drowsiness, headache, insomnia, and vertigo have also been reported. drugs.comnih.govmhmedical.com In rare cases, convulsions and intracranial hypertension may occur. drugs.comnih.gov Hallucinations and disorientation are also possible psychiatric side effects. drugs.comrxlist.com
The combination product trimethoprim-sulfamethoxazole has been linked to encephalopathy and psychosis. nih.gov While the exact mechanism is not fully understood, the extensive penetration of the drug into the cerebrospinal fluid and its potential to cause a folic acid deficiency may contribute to these neuropsychiatric side effects. nih.gov
Peripheral Neuropathy
Gastrointestinal Disturbances
Gastrointestinal side effects are among the more common adverse reactions to sulfisoxazole. drugs.comwikipedia.org These can include:
Vomiting (emesis) drugs.comnih.gov
Anorexia (loss of appetite) drugs.comnih.gov
Abdominal pain drugs.comnih.govdrugs.com
Diarrhea drugs.comnih.govdrugs.com
Glossitis (inflammation of the tongue) nih.gov
Stomatitis (inflammation of the mouth) nih.gov
Enlarged salivary glands nih.gov
Pancreatitis nih.gov
A serious, though less common, gastrointestinal effect is pseudomembranous colitis, which can occur during or after treatment. drugs.com This condition is characterized by severe, watery, or bloody diarrhea. drugs.comdrugs.com
Photosensitivity Reactions
Sulfisoxazole can cause photosensitivity, making the skin more susceptible to sunburn. nih.govmsdmanuals.comdrugs.com This reaction is an adverse skin effect induced by sun exposure. medsafe.govt.nz It is recommended that patients taking sulfisoxazole use sunscreen and wear protective clothing when outdoors to minimize this risk. drugs.comunboundmedicine.com Photosensitivity has been observed with both oral and topical use of sulfisoxazole. drugs.comnih.gov The reaction can range from an exaggerated sunburn to a rash or inflammation on sun-exposed areas. droracle.ai
Mechanisms of Drug-Induced Adverse Events
The adverse effects of sulfonamides like sulfisoxazole can be attributed to several mechanisms:
Hypersensitivity Reactions: Many adverse effects, including skin rashes, fever, and severe conditions like Stevens-Johnson syndrome, are thought to be due to hypersensitivity. msdmanuals.commsdvetmanual.com These reactions can be immune-mediated. For instance, sulfisoxazole-induced thrombocytopenic purpura has been linked to an immunologic mechanism where a serum factor causes platelet agglutination in the presence of the drug. nih.gov The liver injury associated with sulfonamides often has features of a drug-allergy or hypersensitivity reaction, possibly due to the metabolism of the drug into a reactive or antigenic metabolite. nih.gov
Direct Toxicity: Some adverse effects may be a result of the direct toxic properties of the drug or its metabolites. msdvetmanual.com For example, crystalluria (the formation of crystals in the urine) can lead to renal complications. drugs.comdrugbank.com
Metabolic Interference: Sulfonamides work by interfering with the synthesis of folic acid in bacteria. drugbank.commhmedical.com In humans, this mechanism is generally not a concern as we obtain folic acid from our diet. wikipedia.org However, prolonged use of sulfonamides at high doses can potentially lead to folate deficiency-related issues. msdvetmanual.com
Photosensitization: Drug-induced photosensitivity can occur through two main mechanisms: phototoxic and photoallergic reactions. medsafe.govt.nz
Phototoxic reactions are more common and occur when the drug, activated by UV radiation, causes direct cellular damage. medsafe.govt.nz
Photoallergic reactions are immune-mediated; UV radiation transforms the drug into an antigen, triggering an allergic response. medsafe.govt.nz
Drug Interactions Involving Sulfisoxazole: Research and Implications
Pharmacokinetic Interactions
Pharmacokinetic interactions occur when one drug alters the absorption, distribution, metabolism, or excretion of another, thereby affecting the concentration of the drug available at its site of action. nih.gov Sulfisoxazole (B1682709) is involved in several clinically significant pharmacokinetic interactions, primarily through its effects on drug metabolism and protein binding.
Effects on Metabolism of Co-administered Drugs
Sulfisoxazole can inhibit the metabolism of various drugs, leading to increased plasma concentrations and potential toxicity. This is often due to its inhibitory effects on cytochrome P450 (CYP) enzymes, which are crucial for the breakdown of many medications. drugbank.comdrugs.com For instance, sulfisoxazole can decrease the metabolism of drugs like acenocoumarol, a coumarin (B35378) anticoagulant, and abrocitinib. drugbank.com
It has been proposed that sulfisoxazole inhibits the metabolism of warfarin (B611796), another anticoagulant, via the CYP2C9 enzyme system. drugs.com This inhibition can lead to a dangerous increase in warfarin's anticoagulant effect. drugs.comnih.gov Similarly, the metabolism of phenytoin (B1677684), an anticonvulsant, and certain oral hypoglycemic agents can be inhibited by sulfisoxazole, increasing their risk of toxicity. unboundmedicine.com The metabolism of methotrexate (B535133), a drug used for cancer and autoimmune diseases, can also be affected. unboundmedicine.com
Research has also indicated that sulfisoxazole can decrease the metabolism of a range of other drugs, including:
Capecitabine drugbank.com
Carvedilol drugbank.com
Celecoxib drugbank.com
Dabrafenib drugbank.com
Dacomitinib drugbank.com
Diazepam drugbank.com
Diclofenac (B195802) drugbank.com
Dronabinol drugbank.com
Duloxetine drugbank.com
Eletriptan drugbank.com
Influence on Drug Clearance and Half-life
By inhibiting metabolism, sulfisoxazole can decrease the clearance and prolong the half-life of co-administered drugs. A drug's half-life is the time it takes for the concentration of the drug in the body to be reduced by half. unboundmedicine.com Slower clearance means the drug stays in the body longer at higher concentrations.
A notable example is the interaction with warfarin. By inhibiting its metabolism, sulfisoxazole reduces warfarin's clearance, leading to a longer half-life and an amplified anticoagulant effect. nih.govahajournals.org This was observed in a case where a patient's prothrombin time (a measure of blood clotting) significantly increased after starting sulfisoxazole therapy while on warfarin. ahajournals.org
Sulfisoxazole can also displace drugs from their binding sites on plasma proteins, such as albumin. nih.govahajournals.org This displacement increases the concentration of the free, unbound drug in the plasma, which is the pharmacologically active portion. This can lead to a transient increase in the drug's effect and can also affect its clearance. For example, it has been suggested that sulfisoxazole competes with thiopental (B1682321) for plasma protein binding. rxlist.com
Studies in elderly subjects have shown that the elimination half-life of sulfisoxazole itself can be prolonged, ranging from 4.6 to 7.8 hours. nih.govpharmacompass.com This is often due to diminished renal function in this population, leading to decreased total body and renal clearance of the drug. karger.comnih.gov This age-related change in sulfisoxazole's own pharmacokinetics can further complicate its interaction profile with other drugs.
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when two drugs influence each other's effects at the cellular or physiological level, without altering their pharmacokinetic properties. nih.gov These interactions can result in synergistic (enhanced) or antagonistic (reduced) effects.
Synergistic and Antagonistic Antimicrobial Combinations
The combination of different antimicrobial agents can lead to either enhanced (synergism) or diminished (antagonism) antibacterial activity. veterinariadigital.com
Synergistic Combinations: A classic example of a synergistic interaction is the combination of a sulfonamide, like sulfisoxazole, with a diaminopyrimidine, such as trimethoprim (B1683648). msdvetmanual.commsdvetmanual.com These two drugs inhibit sequential steps in the bacterial folic acid synthesis pathway. drugbank.comdrugbank.commsdvetmanual.com Sulfisoxazole competitively inhibits dihydropteroate (B1496061) synthetase, while trimethoprim inhibits dihydrofolate reductase. drugbank.comdrugbank.commsdvetmanual.com This dual blockade results in a bactericidal effect that is greater than the sum of the individual bacteriostatic effects of each drug. msdvetmanual.com This synergistic combination is effective against a wide range of bacteria and can help prevent the development of drug resistance. msdvetmanual.combiointerfaceresearch.com Studies have shown this synergy against various pathogens, including Paracoccidioides brasiliensis and carbapenem-resistant Acinetobacter baumannii (in combination with colistin). nih.govasm.org
Antagonistic Combinations: Antagonism can occur when a bacteriostatic drug, which inhibits bacterial growth, is combined with a bactericidal drug that is most effective against actively dividing cells. nih.gov The growth inhibition caused by the bacteriostatic agent can reduce the efficacy of the bactericidal agent. nih.gov For example, combinations of cell wall synthesis inhibitors (bactericidal) and folic acid synthesis inhibitors like sulfonamides (bacteriostatic) have been observed to be frequently antagonistic. nih.gov
Interactions with Anticoagulants, Hypoglycemic Agents, etc.
Sulfisoxazole can have significant pharmacodynamic interactions with several other classes of drugs.
Anticoagulants: Sulfisoxazole can enhance the effects of coumarin anticoagulants like warfarin. unboundmedicine.comahajournals.org This interaction is believed to be primarily due to the displacement of warfarin from its binding sites on plasma albumin, increasing the concentration of free, active drug. nih.govahajournals.org This can lead to a prolonged prothrombin time and an increased risk of bleeding. ahajournals.orgrxlist.com
Hypoglycemic Agents: Sulfisoxazole can potentiate the effects of oral hypoglycemic agents, particularly sulfonylureas such as chlorpropamide (B1668849) and tolbutamide (B1681337). unboundmedicine.comtg.org.au This can lead to an increased risk of hypoglycemia. drugbank.comrxfiles.ca The mechanism may involve both the displacement of the sulfonylurea from protein binding sites and the inhibition of its metabolism. tg.org.aurxfiles.ca
Other Interactions:
Methotrexate: Sulfisoxazole can enhance the toxicity of methotrexate. unboundmedicine.com
Methenamine: There is an increased risk of crystalluria (crystal formation in the urine) when sulfisoxazole is used with methenamine. unboundmedicine.com
Hepatotoxic Agents: The risk of drug-induced hepatitis is increased when sulfisoxazole is co-administered with other hepatotoxic drugs. unboundmedicine.com
Clinical Significance of Sulfisoxazole Drug Interactions
The drug interactions involving sulfisoxazole are of considerable clinical importance, as they can lead to either therapeutic failure or significant toxicity. There are 143 known drug interactions with sulfisoxazole, with 21 classified as major and 121 as moderate. drugs.com
The interaction with warfarin is particularly critical. The potentiation of warfarin's anticoagulant effect by sulfisoxazole can lead to serious bleeding events. nih.govahajournals.org Therefore, if co-administration is necessary, close monitoring of the patient's coagulation status is essential. rxlist.com
Similarly, the interaction with oral hypoglycemic agents requires careful management to avoid severe hypoglycemia. nih.gov Patients with diabetes who are prescribed sulfisoxazole should be educated about the signs and symptoms of low blood sugar and may need to monitor their blood glucose levels more frequently.
The synergistic combination of sulfisoxazole with trimethoprim is a cornerstone of therapy for various infections. This positive interaction allows for a broader spectrum of activity and can reduce the emergence of resistant bacteria. msdvetmanual.comnih.gov
Given the potential for significant interactions, healthcare providers must carefully review a patient's complete medication list before initiating sulfisoxazole therapy. mayoclinic.orgdrugs.com
Interactive Table of Sulfisoxazole Drug Interactions
| Interacting Drug | Type of Interaction | Potential Clinical Outcome |
| Warfarin | Pharmacokinetic & Pharmacodynamic | Increased anticoagulant effect, risk of bleeding nih.govahajournals.org |
| Oral Hypoglycemic Agents (e.g., Sulfonylureas) | Pharmacokinetic & Pharmacodynamic | Increased hypoglycemic effect, risk of hypoglycemia drugbank.comunboundmedicine.com |
| Methotrexate | Pharmacodynamic | Increased methotrexate toxicity unboundmedicine.com |
| Phenytoin | Pharmacokinetic | Increased phenytoin levels, risk of toxicity unboundmedicine.com |
| Thiopental | Pharmacokinetic | Competition for plasma protein binding rxlist.com |
| Trimethoprim | Pharmacodynamic | Synergistic antibacterial effect msdvetmanual.com |
| Methenamine | Pharmacodynamic | Increased risk of crystalluria unboundmedicine.com |
| Hepatotoxic Agents | Pharmacodynamic | Increased risk of liver damage unboundmedicine.com |
Methodologies for Studying Drug-Drug Interactions (e.g., in vitro assays, clinical studies)
The investigation of drug-drug interactions (DDIs) is a critical component of drug development and post-marketing surveillance, ensuring patient safety and therapeutic efficacy. For a drug like sulfisoxazole, which is often co-administered with other medications, a thorough understanding of its interaction potential is paramount. This is achieved through a combination of in vitro assays and clinical studies, each providing unique and complementary insights into the mechanisms and clinical significance of these interactions.
In Vitro Assays
In vitro methodologies are foundational in predicting and characterizing drug-drug interactions at a molecular level, often serving as a screening tool before more complex and costly clinical studies are undertaken. These laboratory-based assays can elucidate the specific mechanisms by which a drug may interact with another, primarily focusing on metabolic pathways and protein binding.
One of the primary mechanisms for drug interactions is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. mdpi.com In vitro studies using human liver microsomes (HLM) are commonly employed to assess a drug's potential to inhibit these enzymes. jptcp.comjptcp.com For instance, studies on sulfamethoxazole (B1682508), a sulfonamide closely related to sulfisoxazole, have demonstrated its role as a selective inhibitor of CYP2C9. jptcp.comresearchgate.net In these assays, a known CYP2C9 substrate, such as glimepiride (B1671586) or tolbutamide, is incubated with HLMs in the presence and absence of the potential inhibitor (sulfamethoxazole). jptcp.comresearchgate.net The rate of metabolism of the substrate is then measured, typically using techniques like high-performance liquid chromatography (HPLC), to determine the inhibitory potency of the drug. jptcp.com Key parameters derived from these studies include the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, and the Ki value, the inhibition constant. jptcp.comjptcp.com These values help predict the likelihood of a clinically significant interaction.
Another significant mechanism for drug interactions is the displacement of a drug from its binding sites on plasma proteins, such as albumin. nih.govuomustansiriyah.edu.iq Drugs that are highly protein-bound, like sulfisoxazole, can displace other highly bound drugs, leading to an increase in the free (unbound) concentration of the displaced drug, which is the pharmacologically active form. uomustansiriyah.edu.iq This can enhance the therapeutic or toxic effects of the displaced drug. In vitro methods to study protein binding displacement include equilibrium dialysis and ultrafiltration. uomustansiriyah.edu.iq In these techniques, a solution containing the protein (e.g., human serum albumin) and the drug of interest is separated by a semipermeable membrane from a buffer solution. uomustansiriyah.edu.iq The concentration of the drug on both sides of the membrane is measured at equilibrium to determine the fraction of bound and unbound drug. To study displacement, a second drug is added, and the change in the unbound concentration of the first drug is quantified. For example, in vitro studies have shown that sulfamethoxazole can displace phenytoin from its protein carriers in serum. nih.gov Similarly, sulfisoxazole has been identified as a potent displacer of bilirubin (B190676) from albumin, an interaction of particular concern in neonates. kobe-u.ac.jp
Probe displacement methods can further characterize these interactions by identifying the specific binding sites on albumin, often referred to as Sudlow's site I (warfarin binding site) and site II (diazepam binding site). nih.gov By using a site-specific probe, researchers can determine if two drugs compete for the same binding site. For example, the displacement of warfarin (a site I drug) by sulfisoxazole would suggest that sulfisoxazole also binds to site I. researchgate.net
The following interactive table summarizes key in vitro findings for sulfisoxazole and related sulfonamides:
| Interacting Drug | In Vitro System | Methodology | Key Finding | Reference |
| Glimepiride | Human Liver Microsomes (HLM) | CYP2C9 Inhibition Assay | Sulfamethoxazole competitively inhibits CYP2C9-mediated glimepiride hydroxylation with an apparent IC50 value of 400 µM and a Ki value of 290 µM. jptcp.comjptcp.com | jptcp.comjptcp.com |
| Tolbutamide | Human Liver Microsomes (HLM), Recombinant CYP2C9 | CYP2C9 Inhibition Assay | Sulfamethoxazole is a selective inhibitor of CYP2C9-mediated tolbutamide hydroxylation with apparent IC50 (Ki) values of 544 µM (271 µM) in HLM and 456 µM in recombinant CYP2C9. researchgate.net | researchgate.net |
| Phenytoin | Human Serum | Protein Binding Displacement Assay | Sulfamethoxazole significantly increases the concentration of free phenytoin in serum. nih.gov | nih.gov |
| Warfarin | Human Serum Albumin | Protein Binding Displacement Assay | Sulfisoxazole displaces warfarin from its binding sites on albumin. researchgate.netnih.gov | researchgate.netnih.gov |
| Bilirubin | Human Serum Albumin | Peroxidase Oxidation Method | Sulfisoxazole is a potent displacer of bilirubin from albumin. kobe-u.ac.jp | kobe-u.ac.jp |
| Diclofenac Sodium | Bovine Serum Albumin (BSA) | Equilibrium Dialysis | Concurrent administration of sulfamethoxazole and diclofenac sodium can increase the free concentration of both drugs. nih.gov | nih.gov |
Clinical Studies
While in vitro assays are crucial for mechanistic understanding, clinical studies in humans are essential to determine the real-world relevance and magnitude of a drug-drug interaction. These studies can range from pharmacokinetic evaluations in healthy volunteers to large, population-based observational studies.
Pharmacokinetic (PK) studies are often the first step in clinically evaluating a potential DDI identified from in vitro data. These studies typically involve administering a drug alone and then in combination with the potentially interacting drug, often in a crossover design where each participant serves as their own control. Blood samples are collected over time to measure the plasma concentrations of the drug and its metabolites. From these data, key PK parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and clearance are calculated. A significant change in these parameters in the presence of the co-administered drug confirms an interaction. For instance, it has been reported that sulfisoxazole may prolong the prothrombin time in patients receiving anticoagulants like warfarin, and clinical monitoring of coagulation tests is recommended. rxlist.compgkb.org
Observational studies, such as cohort and case-control studies, are valuable for assessing the clinical outcomes of DDIs in large patient populations using real-world data from electronic health records or administrative claims databases. These studies can identify the risks of adverse events associated with the concurrent use of two drugs. For example, a population-based, nested case-control study was conducted among elderly patients receiving phenytoin. nih.gov This study found that the risk of hospitalization for phenytoin toxicity was more than doubled in patients who had recently received a prescription for trimethoprim-sulfamethoxazole compared to those who had not (adjusted odds ratio of 2.11). nih.gov
Similarly, a retrospective cohort study of patients taking warfarin found that the initiation of sulfamethoxazole-trimethoprim led to a significantly increased risk of over-anticoagulation. drugs.com The mean International Normalized Ratio (INR), a measure of blood clotting, increased by 1.76 in the group receiving sulfamethoxazole-trimethoprim, compared to a mean decrease of 0.15 in a control group. drugs.com
Clinical studies have also been crucial in understanding the interaction between sulfisoxazole (or co-trimoxazole) and methotrexate. One study in children with acute lymphoblastic leukemia demonstrated that co-administration of sulfamethoxazole-trimethoprim increased the free fraction of methotrexate by approximately 40% and decreased its renal clearance. drugs.com These mechanisms, including displacement from protein binding sites and competition for renal transport, contribute to an increased risk of methotrexate toxicity, such as bone marrow suppression. nih.govmedsafe.govt.nzjefferson.edu
The following interactive table presents findings from key clinical studies involving sulfisoxazole or the combination product sulfamethoxazole-trimethoprim:
| Interacting Drug | Study Design | Patient Population | Key Finding | Reference |
| Phenytoin | Population-based nested case-control study | Elderly patients on continuous phenytoin therapy | Co-prescription of trimethoprim/sulfamethoxazole was associated with a more than two-fold increased risk of phenytoin toxicity (Adjusted Odds Ratio: 2.11). nih.gov | nih.gov |
| Warfarin | Retrospective cohort study | Acutely ill, hospitalized patients on warfarin | Initiation of sulfamethoxazole-trimethoprim resulted in a mean INR increase of 1.76 and a 69% rate of over-anticoagulation. drugs.com | drugs.com |
| Methotrexate | Pharmacokinetic study | Children with acute lymphoblastic leukemia | Sulfamethoxazole-trimethoprim increased the free fraction of methotrexate from 37.4% to 52.2% and decreased its renal clearance by nearly 54%. drugs.com | drugs.com |
| Thiopental | Case reports/Proposed mechanism | Surgical patients | Sulfisoxazole may compete with thiopental for plasma protein binding, potentially reducing the required dose of thiopental for anesthesia. pgkb.org | pgkb.org |
Advanced Research in Therapeutic Applications of Sulfisoxazole
Bacterial Infections: Efficacy and Specificity
Urinary Tract Infections (UTIs): Efficacy and Resistance Patterns
Table 1: Trimethoprim (B1683648)/Sulfamethoxazole (B1682508) Resistance in UTIs
| Pathogen | Resistance Rate (%) | Geographic Region/Study Population | Citation |
|---|---|---|---|
| Uropathogens | 16 - 36 | Global | oup.com |
| Uropathogens | 50 | Qassim | nih.gov |
| E. coli | 58.3 | Qassim | nih.gov |
| E. coli | 23.3 | Southwestern Poland (Pediatric) | mdpi.com |
| Canine Uropathogens | 56.75 | South Korea (Canine) | frontiersin.org |
Acute Otitis Media and Prophylaxis Research
Sulfisoxazole (B1682709) has been studied for its role in both the treatment and prevention of acute otitis media (AOM), particularly in children with recurrent episodes. core.ac.ukmedscape.com A double-blind, placebo-crossover study involving 35 children with recurrent AOM demonstrated that sulfisoxazole chemoprophylaxis led to a 40% reduction in the rate of otitis media compared to placebo (0.25 vs 0.42 episodes per patient-month). nih.gov In a subgroup of patients who received the placebo first, there was a 64% reduction in AOM episodes while on sulfisoxazole. nih.gov
A systematic review of nine randomized controlled trials found that antibiotic prophylaxis, including with sulfisoxazole, significantly reduces the recurrence of AOM, although the effect is not large. core.ac.ukmdedge.com Two of the nine studies that showed statistically significant results both used sulfisoxazole. core.ac.ukmdedge.com Despite these findings, there is insufficient evidence to definitively name the most appropriate antibiotic for prophylaxis. core.ac.ukmdedge.com Research also indicates that while amoxicillin (B794) is as effective as sulfisoxazole in preventing recurrent otitis media, it is associated with an increase in penicillin-resistant bacteria in the oropharynx, a change not induced by sulfisoxazole. oup.com
Table 2: Efficacy of Sulfisoxazole Prophylaxis in Recurrent AOM
| Study Design | Key Finding | Citation |
|---|---|---|
| Double-blind, placebo-crossover study | 40% reduction in AOM rate with sulfisoxazole vs. placebo. | nih.gov |
| Systematic review of 9 RCTs | Antibiotic prophylaxis, including sulfisoxazole, reduces AOM recurrence. | core.ac.ukmdedge.com |
Meningitis: Historical Use and Current Limitations
Historically, sulfisoxazole was used in the treatment of meningococcal meningitis. drugbank.comglowm.com In 1952, a study compared penicillin and sulfisoxazole for treating meningococcal meningitis and concluded that high doses of penicillin were at least as effective as sulfisoxazole. nih.gov However, the emergence of widespread sulfonamide resistance led to the eventual abandonment of sulfisoxazole and other sulfonamides as the primary treatment for meningococcal disease. nih.govasm.org While sulfisoxazole can achieve high concentrations in cerebrospinal fluid during meningeal infections, it is no longer a standard treatment for meningitis. drugbank.com It is important to note that trimethoprim-sulfamethoxazole has been associated with drug-induced aseptic meningitis, a rare side effect. nih.gov
Chancroid Treatment Studies
Sulfisoxazole has been evaluated for the treatment of chancroid, a sexually transmitted infection caused by Haemophilus ducreyi. drugbank.comglowm.com One study compared a week-long course of sulfisoxazole with a single dose of doxycycline, finding inadequate responses in six patients treated with sulfisoxazole and eight treated with doxycycline. oup.com Another randomized trial involving 35 men with chancroid compared sulfisoxazole, a combination of sulfisoxazole and tetracycline, sulfamethoxazole-trimethoprim, and intramuscular streptomycin (B1217042). nih.gov The cure rate was highest with streptomycin (13 out of 13 patients) and sulfamethoxazole-trimethoprim (10 out of 10 patients), while only seven of nine patients treated with sulfisoxazole alone were cured. nih.gov These findings suggest that other agents may be more efficacious than sulfisoxazole for treating chancroid. nih.gov Furthermore, many strains of H. ducreyi have shown resistance to sulfisoxazole. asm.org
Table 3: Comparative Efficacy of Chancroid Treatments
| Treatment Regimen | Number of Patients Treated | Number of Patients Cured | Cure Rate (%) | Citation |
|---|---|---|---|---|
| Sulfisoxazole | 9 | 7 | 77.8 | nih.gov |
| Sulfisoxazole and Tetracycline | 8 | 5 | 62.5 | nih.gov |
| Sulfamethoxazole-Trimethoprim | 10 | 10 | 100 | nih.gov |
Nocardiosis
Sulfonamides, including sulfisoxazole, have historically been a cornerstone in the treatment of nocardiosis, an infection caused by bacteria of the genus Nocardia. drugbank.comglowm.comunc.edu The current standard of care for nocardiosis is often trimethoprim-sulfamethoxazole (TMP-SMX). medscape.commedscape.com However, before the widespread availability of TMP-SMX, other sulfonamides like sulfadiazine (B1682646) and sulfisoxazole were primary treatments. unc.edu For patients with allergies to sulfa drugs, alternative antibiotics such as amikacin, imipenem, and amoxicillin-clavulanate are considered. ccjm.org Treatment for nocardiosis is typically prolonged, often lasting for at least six months, and even longer for central nervous system infections. medscape.com In cases of disseminated disease or in immunocompromised patients, TMP-SMX may be combined with other antibiotics. medscape.com
Toxoplasmosis and Malaria (in combination therapies)
Sulfisoxazole has been used as an adjunctive therapy in the treatment of toxoplasmosis and malaria. drugbank.comglowm.com The standard treatment for toxoplasmosis often involves a combination of a sulfa drug, like sulfadiazine, with pyrimethamine. nih.gov This combination synergistically inhibits the folic acid synthesis pathway in the Toxoplasma gondii parasite. nih.gov Similarly, the combination of trimethoprim-sulfamethoxazole (TMP-SMX) has been shown to be effective in treating toxoplasmosis and can be an alternative for patients who cannot tolerate the standard therapy. oup.comoup.commdpi.com In the context of malaria, TMP-SMX may be used when there are concurrent bacterial infections or when conventional antimalarial drugs are not available. oup.comoup.comnih.gov
Trachoma and Inclusion Conjunctivitis
Sulfisoxazole has been identified as a treatment for specific ocular infections, namely trachoma and inclusion conjunctivitis. nih.govdrugbank.com Trachoma, caused by the bacterium Chlamydia trachomatis, is a chronic infectious eye disease that can lead to blindness if left untreated. oup.comeyewiki.org The pathogenesis of blindness in trachoma stems from recurrent infections over time, which trigger inflammatory responses leading to tissue scarring and vision loss. eyewiki.org Inclusion conjunctivitis, also caused by Chlamydia trachomatis, affects newborns and adults. eyewiki.orgnih.gov
Historically, sulfonamides were among the first antimicrobial drugs endorsed for treating clinical trachoma. oup.com Research has shown that sulfonamide treatment can lead to the disappearance of Halberstaedter-Prowazek bodies (intracytoplasmic inclusion bodies) from the conjunctiva within days. who.int Controlled trials have evaluated the efficacy of sulfonamides in treating chronic trachoma. oup.com While some studies have shown significant clinical improvement, others have noted that the presence of the infectious agent, detected by methods like immunofluorescence, can persist even when signs of active inflammation are absent. oup.com Sulfisoxazole is listed as a therapeutic agent for both trachoma and inclusion conjunctivitis. drugbank.comdrugs.com
Other Bacterial Infections and Emerging Applications
Beyond its application in specific eye infections, sulfisoxazole has a history of use against a wide spectrum of gram-positive and gram-negative bacteria. nih.govdrugbank.comebi.ac.uk Its utility has been documented in the treatment of various bacterial infections, including urinary tract infections, meningococcal meningitis, and acute otitis media. nih.govdrugbank.comdrugs.com The drug has also been applied in cases of nocardiosis, chancroid, and toxoplasmosis. nih.govdrugbank.com In some contexts, it has been used as part of the therapeutic strategy against malaria. drugbank.com The combination of erythromycin (B1671065) and sulfisoxazole has been specifically used to treat certain bacterial ear infections, particularly in children. medlineplus.gov While its traditional antimicrobial roles are well-documented, emerging research has shifted focus towards non-antimicrobial applications, most notably in oncology.
Non-Antimicrobial Research Applications
Cancer Research and Immunotherapy Enhancement
A significant area of advanced research involves the repurposing of sulfisoxazole for non-antimicrobial applications, particularly in cancer therapy. Studies have revealed its potential to enhance the efficacy of immunotherapy by modulating the tumor microenvironment. nih.govkribb.re.kr
Immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, are a cornerstone of modern immunotherapy, but their clinical application can be limited by low response rates in some cancers. nih.govkribb.re.krmdpi.com Recent preclinical research has demonstrated that sulfisoxazole can act synergistically with anti-PD-1 therapy to produce robust antitumor effects. nih.govresearchgate.net
In a study using a CT26 colon cancer tumor-bearing mouse model, the combination of sulfisoxazole and an anti-PD-1 antibody significantly retarded tumor growth compared to treatment with the anti-PD-1 antibody alone. nih.govresearchgate.net This suggests that sulfisoxazole boosts the in vivo antitumor effect of the immune checkpoint inhibitor. nih.gov This enhanced efficacy is attributed to sulfisoxazole's ability to reinvigorate exhausted T cells, which are crucial for the immune system's attack on cancer cells. nih.govkribb.re.krnih.gov The combination therapy was shown to increase the infiltration of CD8+ T cells, a type of cytotoxic T cell, into the tumor. researchgate.net
Table 1: Synergistic Antitumor Effects of Sulfisoxazole with Anti-PD-1 Therapy in a CT26 Mouse Model
| Treatment Group | Outcome | Finding | Citation |
| Control (DPBS) | Tumor Growth | Uninhibited tumor growth. | nih.gov |
| Sulfisoxazole (SFX) alone | Tumor Growth | Tumor growth was effectively retarded. | nih.gov |
| Anti-PD-1 (αPD-1) alone | Tumor Growth | Tumor growth was effectively retarded. | nih.gov |
| SFX + αPD-1 | Tumor Growth | Significantly reduced tumor growth rate compared to αPD-1 alone. | nih.govresearchgate.net |
| SFX + αPD-1 | Tumor Weight | Significantly lower tumor weight at the end of the study compared to monotherapy groups. | researchgate.net |
The mechanism underlying sulfisoxazole's synergistic effect with immunotherapy involves its ability to inhibit exosomal Programmed Death-Ligand 1 (PD-L1). nih.govkribb.re.kr Cancer cells release small extracellular vesicles called exosomes, which can carry PD-L1 on their surface. nih.gov This exosomal PD-L1 contributes to an immunosuppressive tumor microenvironment by binding to the PD-1 receptor on T cells, leading to T cell exhaustion and allowing the tumor to evade the immune system. nih.govnih.govmdpi.com
Sulfisoxazole has been identified as an inhibitor of exosome biogenesis. researchgate.netresearchgate.net It acts as an antagonist of the endothelin receptor A (ETA), and this interaction suppresses the secretion of exosomes from cancer cells. nih.govmdpi.comresearchgate.net By inhibiting the release of exosomes carrying PD-L1, sulfisoxazole effectively reduces the levels of circulating exosomal PD-L1. nih.govkribb.re.krnih.gov This action prevents the exhaustion of CD8+ cytotoxic T cells, thereby restoring their antitumor activity and making the cancer more susceptible to anti-PD-1 therapies. nih.gov Studies on MDA-MB231 breast cancer cells demonstrated that sulfisoxazole significantly decreased the secretion of exosomes. researchgate.netresearchgate.net
Table 2: Effect of Sulfisoxazole on Exosome Secretion from MDA-MB231 Breast Cancer Cells
| Treatment | Outcome Measured | Result | Citation |
| Control | Quantification of Secreted Exosomes | Baseline level of exosome secretion. | researchgate.netresearchgate.net |
| Sulfisoxazole (SFX) | Quantification of Secreted Exosomes | Concentration-dependent decrease in the number of secreted exosomes. | researchgate.netresearchgate.net |
| Sulfisoxazole (SFX) | Exosomal PD-L1 Levels | Reduced levels of PD-L1 in exosomes derived from treated cells. | researchgate.netresearchgate.net |
Pre-clinical research using breast cancer models has been instrumental in uncovering the anticancer potential of sulfisoxazole. In xenograft mouse models of breast cancer, sulfisoxazole demonstrated significant anti-tumor and anti-metastatic effects. researchgate.net These effects are linked to its role as an inhibitor of small extracellular vesicle (sEV) secretion by targeting the endothelin receptor A (ETA). researchgate.net By interfering with this pathway, sulfisoxazole was shown to trigger the degradation of multivesicular endosomes, which are involved in exosome production. researchgate.net
Studies using the human breast cancer cell line MDA-MB231 have been central to this research, showing that sulfisoxazole inhibits the biogenesis of cancer exosomes and suppresses the presence of PD-L1 on these exosomes. nih.govresearchgate.netresearchgate.net However, it is worth noting that while some studies propose that sulfisoxazole's anti-metastatic effects are due to the reduced release of extracellular vesicles, at least one other study failed to confirm this specific finding, indicating an area for further investigation. nih.gov Despite this, sulfisoxazole has been repurposed in Phase 2 clinical trials for breast cancer treatment, highlighting the translational potential of these pre-clinical findings. nih.gov
Investigation in Cancer-Associated Cachexia
Cancer-associated cachexia is a debilitating syndrome characterized by significant weight loss, primarily involving the loss of skeletal muscle and adipose tissue. This condition adversely affects patients' quality of life and tolerance to anti-cancer therapies. The repurposing of existing drugs offers a promising avenue for developing new treatments for cachexia. Sulfisoxazole, an established antibiotic, has been investigated in preclinical models for its potential role in mitigating cancer-associated cachexia.
Research in preclinical models of cancer-associated cachexia has explored the efficacy of Sulfisoxazole. Studies using C26 cachexic mice models have yielded specific insights into its effects. In these models, while Sulfisoxazole administration did not lead to a reduction in tumor volume or rescue muscle wasting, it did demonstrate a partial preservation of fat mass. medchemexpress.com It was observed that the drug could partially rescue tumor-induced weight loss by about 10% by preserving both subcutaneous and intestinal fat. medchemexpress.com This suggests a potential role for Sulfisoxazole in inhibiting lipolysis, the breakdown of fats. medchemexpress.com
The mechanism behind these effects has been a subject of investigation. One proposed mechanism is the inhibition of extracellular vesicle (EV) secretion by cancer cells. Some research suggested that by targeting the endothelin receptor A (ETA), Sulfisoxazole could reduce the release of these vesicles, which are believed to play a role in cancer progression and metastasis. researchgate.netnih.gov However, other studies have contested this finding, reporting that treatment with Sulfisoxazole did not reduce the amount of EVs secreted by cancer cells. spr-journal.rudrugs.com
In-vitro cell-based analyses have further supported the observation that Sulfisoxazole can reduce the loss of fat cell size and number. medchemexpress.com These findings indicate that while Sulfisoxazole alone may not be a complete solution for the multi-faceted nature of cancer cachexia, particularly its impact on muscle atrophy, it could be a valuable component of a combination therapy. medchemexpress.com Such a therapeutic approach might involve pairing Sulfisoxazole with agents that specifically target muscle loss or with standard anti-cancer treatments. medchemexpress.com
Table 1: Research Findings of Sulfisoxazole in Preclinical Cancer-Associated Cachexia Models
| Model/System | Key Findings | Reported Mechanism of Action | Reference(s) |
| C26 Cachexic Mice | Partially rescued tumor-induced weight loss (~10%). Preserved subcutaneous and intestinal fat mass. Did not reduce tumor volume or muscle wasting. | Inhibition of lipolysis. | medchemexpress.com |
| 3T3-L1 Adipocytes | Reduced lipolysis caused by C26 cell condition medium. | Reduces fat cell loss. | medchemexpress.com |
| Breast Cancer Cells (in vitro) | Reported to inhibit the secretion of small extracellular vesicles (sEVs). | Antagonism of Endothelin Receptor A (ETA). | researchgate.netnih.gov |
| Cancer Cells (in vitro) | Contradictory findings showing no inhibition of sEV secretion. | Mechanism of reducing tumor burden and metastasis may not be EV-mediated. | spr-journal.rudrugs.commsdvetmanual.comnovartis.com |
Investigational Uses in Other Disease Models
Beyond its established role as an antibiotic and its investigation in cancer, Sulfisoxazole has been explored for its therapeutic potential in other disease models, primarily due to its activity as an endothelin (ET) receptor antagonist. medchemexpress.combiocrick.com It selectively inhibits the ETA receptor with a higher potency than the ETB receptor. tocris.com
Pulmonary Hypertension: In a rat model of pulmonary hypertension induced by monocrotaline, Sulfisoxazole demonstrated significant therapeutic effects. nih.govmedchemexpress.com The study found that oral administration of Sulfisoxazole suppressed the elevation of pulmonary artery blood pressure and improved the survival rate in these animals. nih.gov Its beneficial effects were attributed to its endothelin receptor antagonistic actions, which helped to blunt the increase in atrial natriuretic peptide in both myocytes and plasma. nih.govmedchemexpress.com These findings suggest a potential for repurposing Sulfisoxazole for the treatment of pulmonary hypertension. nih.gov
Retinal Ischemia/Reperfusion Injury: Sulfisoxazole has also been investigated for its neuroprotective properties in the context of retinal diseases. In a rat model of ischemia/reperfusion injury, which mimics aspects of glaucomatous damage, Sulfisoxazole was shown to protect retinal neurons. nih.gov It significantly blunted the pathological changes to the electroretinogram (ERG) waves and the localization of various retinal markers affected by ischemia. nih.gov Furthermore, in-vitro studies showed that Sulfisoxazole could attenuate the toxic effects of lipopolysaccharide (LPS) on retinal neurons, including reducing the elevation of nitric oxide and preventing the loss of GABA-containing neurons. medchemexpress.comnih.gov This protective effect is linked to its role as an endothelin receptor antagonist, highlighting its potential utility in treating ischemic retinal conditions. nih.gov
Table 2: Investigational Uses of Sulfisoxazole in Non-Cancer Disease Models
| Disease Model | Animal Model | Key Findings | Reported Mechanism of Action | Reference(s) |
| Pulmonary Hypertension | Monocrotaline-induced in rats | Suppressed elevation of pulmonary artery blood pressure; improved survival rate; blunted increase in atrial natriuretic peptide. | Endothelin receptor antagonism. | nih.govmedchemexpress.com |
| Retinal Ischemia/Reperfusion Injury | Ischemia-induced in rats | Protected retinal neurons; blunted ischemia-induced electroretinogram changes; attenuated toxic effects of lipopolysaccharide (LPS) in vitro. | Endothelin receptor antagonism; neuroprotection. | medchemexpress.comnih.gov |
Methodological Considerations in Sulfisoxazole Research
Animal Models in Pharmacokinetic and Efficacy Studies
Animal models are indispensable tools in sulfisoxazole (B1682709) research, providing crucial data on its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its efficacy in treating infections. researchgate.net These models aim to simulate human infectious diseases to predict the drug's behavior and therapeutic success in clinical settings. researchgate.net
A variety of animal species have been utilized in sulfisoxazole research, including mice, rats, dogs, and swine. nih.govnih.govnih.gov The choice of animal model often depends on the specific research question. For instance, rodent models, like the mouse thigh infection model, are commonly used for initial efficacy studies and to determine key PK/PD parameters. researchgate.net In this model, neutropenic mice are infected intramuscularly, and the reduction in bacterial load after treatment is measured. researchgate.net
Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of sulfisoxazole. These studies often involve administering the drug intravenously and orally to determine parameters such as half-life, volume of distribution, and bioavailability. nih.gov For example, a comparative study in dogs, swine, and humans revealed species-specific differences in the pharmacokinetic profile of sulfisoxazole. nih.gov Another study in rats investigated the effect of sulfisoxazole on the pharmacokinetics of bilirubin (B190676). nih.gov The development of animal models with impaired renal function can also help simulate human pharmacokinetics more accurately. researchgate.net
Efficacy studies in animal models are designed to evaluate the therapeutic potential of sulfisoxazole against specific pathogens. For instance, mouse cancer xenograft models have been used to assess the anti-cancer effects of sulfisoxazole. nih.gov In such studies, tumor growth and metastasis are monitored following treatment. nih.gov The data from these preclinical studies are critical for informing the design of human clinical trials. researchgate.net
Table 2: Examples of Animal Models in Sulfisoxazole Research
| Animal Model | Research Focus | Key Findings/Applications |
| Mice | Pharmacokinetics, Efficacy | Used to study saturable pharmacokinetics and anti-cancer effects in xenograft models. nih.gov |
| Rats | Pharmacokinetics, Drug Interactions | Investigated the effect of sulfisoxazole on bilirubin pharmacokinetics and the bioavailability of its metabolites. nih.govnih.gov |
| Dogs | Pharmacokinetics | Compared the pharmacokinetic profile of sulfisoxazole to other species, including humans. nih.gov Ocular pharmacokinetic studies have also been conducted. docsdrive.com |
| Swine | Pharmacokinetics | Used in comparative pharmacokinetic studies to understand species-specific differences. nih.gov |
Clinical Trial Design and Methodology
The evaluation of sulfisoxazole's efficacy and safety in humans relies on well-designed clinical trials. The choice of trial design is critical for generating robust and unbiased evidence.
Randomized Controlled Trials
Randomized controlled trials (RCTs) are considered the gold standard for evaluating the effectiveness of medical interventions. cancerresearchuk.org In an RCT, participants are randomly assigned to receive either the investigational treatment (sulfisoxazole) or a control treatment (such as a placebo or another active drug). cancerresearchuk.orgclinicaltrials.gov This randomization process helps to minimize bias by ensuring that the treatment groups are comparable at the start of the study. cancerresearchuk.org
Several RCTs have been conducted to assess the prophylactic efficacy of sulfisoxazole, particularly for conditions like recurrent acute otitis media. nih.gov The design of these trials often involves multiple centers to increase the generalizability of the findings. nih.gov Key elements of an RCT protocol include a clear definition of the study population, the intervention and control, the primary and secondary endpoints, and the statistical analysis plan. nih.govelifesciences.org
Analytical Techniques for Sulfisoxazole and Metabolite Quantification
Accurate and sensitive analytical methods are essential for quantifying sulfisoxazole and its metabolites in various biological and environmental matrices. mdpi.comrsc.org This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental residue analysis. sigmaaldrich.com
High-performance liquid chromatography (HPLC) is a widely used technique for the determination of sulfisoxazole and its metabolites. nih.govmdpi.com HPLC methods are often coupled with ultraviolet (UV) or fluorescence detection. nih.govresearchgate.net For enhanced sensitivity and selectivity, especially at low concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.com LC-MS/MS allows for the simultaneous determination of sulfisoxazole and its N-acetylated metabolites, such as N1-acetyl sulfisoxazole (N1AS), N4-acetyl sulfisoxazole (N4AS), and diacetyl sulfisoxazole (DAS).
Other analytical techniques that have been employed for sulfisoxazole analysis include:
Capillary electrophoresis (CE) mdpi.com
Colorimetry mdpi.com
Electrochemical methods , such as cyclic voltammetry using modified electrodes. mdpi.comrsc.org
Sample preparation is a critical step before instrumental analysis. Solid-phase extraction (SPE) is a common technique used to extract and clean up sulfisoxazole from complex samples like water and biological fluids. sigmaaldrich.commdpi.com
Table 3: Analytical Techniques for Sulfisoxazole Quantification
| Technique | Principle | Common Applications |
| HPLC-UV/Fluorescence | Separation based on column chemistry followed by detection using UV absorbance or fluorescence emission. nih.govmdpi.com | Quantification in plasma and urine. nih.govnih.govebi.ac.uk |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection for high sensitivity and specificity. mdpi.com | Simultaneous determination of sulfisoxazole and its metabolites in various matrices. mdpi.com |
| Electrochemical Sensors | Measurement of the electrochemical response of sulfisoxazole at a modified electrode surface. mdpi.comrsc.org | Detection in water samples. mdpi.com |
| Capillary Electrophoresis | Separation based on the differential migration of charged species in an electric field. mdpi.com | Alternative separation technique. mdpi.com |
Genomic and Proteomic Approaches in Resistance Mechanism Elucidation
The emergence of bacterial resistance to sulfisoxazole is a significant clinical concern. Understanding the molecular mechanisms underlying this resistance is crucial for developing strategies to overcome it. Genomic and proteomic approaches have become powerful tools in this area of research.
Genomic studies involve the analysis of the entire genetic material of an organism. By comparing the genomes of sulfisoxazole-susceptible and resistant bacterial strains, researchers can identify specific genes or mutations associated with resistance. For example, mutations in the folP gene, which encodes dihydropteroate (B1496061) synthase (the target of sulfonamides), are a common mechanism of resistance. Whole-genome sequencing can reveal these mutations as well as the presence of mobile genetic elements, such as plasmids and transposons, that can carry and spread resistance genes.
Proteomic studies focus on the large-scale analysis of proteins. Techniques like two-dimensional gel electrophoresis and mass spectrometry can be used to compare the protein expression profiles of bacteria grown in the presence and absence of sulfisoxazole. This can help identify proteins that are upregulated or downregulated in response to the drug, providing insights into the adaptive responses and resistance mechanisms of the bacteria. For instance, an increase in the expression of efflux pumps, which can actively transport sulfisoxazole out of the bacterial cell, might be detected through proteomic analysis.
These "omics" approaches provide a comprehensive view of the complex interplay of genes and proteins involved in sulfisoxazole resistance, moving beyond the study of single genes to a more systems-level understanding.
Computational Modeling and Simulation in Drug Discovery and Development
Computational modeling and simulation have become indispensable tools in modern drug discovery, offering a cost-effective and time-efficient means to predict molecular interactions, elucidate mechanisms of action, and guide the rational design of new therapeutic agents. In the context of sulfisoxazole research, these in silico methods are extensively used to explore its therapeutic potential, understand resistance mechanisms, and design novel derivatives with enhanced efficacy and specificity. These computational approaches range from predicting the binding affinity of sulfisoxazole with its targets to simulating the dynamic behavior of the drug-receptor complex over time.
Molecular Docking Studies
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For sulfisoxazole and its derivatives, the principal target is dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. tandfonline.comcapes.gov.brnih.gov Docking studies consistently show that the sulfonamide moiety of sulfisoxazole mimics the natural substrate, p-aminobenzoic acid (PABA), binding to the PABA pocket of the DHPS enzyme. capes.gov.brnih.gov
Research has focused on synthesizing and docking novel sulfisoxazole derivatives to improve antimicrobial activity. For instance, studies on new thiophene, pyrazole, and pyridone derivatives bearing a sulfisoxazole moiety indicated that these compounds could occupy both the PABA and pterin (B48896) binding pockets of DHPS, suggesting a dual-binding mode that could enhance inhibition. capes.gov.brnih.gov Similarly, newly designed 2,3-dihydrothiazoles and 4-thiazolidinones tagged with sulfisoxazole showed favorable interactions within the DHPS active site. tandfonline.com The improved activity of these derivatives is often attributed to the synergistic effect of the added heterocyclic moieties and increased lipophilicity. capes.gov.brnih.gov
Beyond its antibacterial target, computational screening has explored sulfisoxazole's interactions with other proteins. An in silico study identified endothelin receptor type A (ETA) as a potential off-target for sulfisoxazole, which was later confirmed to inhibit the secretion of small extracellular vesicles in cancer cells. nih.gov Other research has investigated the binding of sulfisoxazole to glycolytic enzymes and the fungal enzyme laccase, revealing potential for repurposing. scilit.comresearchgate.net Molecular dynamics simulations are often used in conjunction with docking to assess the stability of the predicted ligand-protein complexes. scilit.com
Table 1: Molecular Docking and Simulation Findings for Sulfisoxazole and its Derivatives
| Target Enzyme/Protein | Ligand(s) | Key Findings | Reference(s) |
| Dihydropteroate Synthase (DHPS) | Thiophene, pyrazole, and pyridone derivatives of sulfisoxazole | Compounds occupy both PABA and pterin binding pockets, suggesting enhanced inhibition. | capes.gov.brnih.gov |
| Dihydropteroate Synthase (DHPS) | 2,3-dihydrothiazole and 4-thiazolidinone (B1220212) derivatives of sulfisoxazole | Synthesized compounds act as potential inhibitors of the DHPS enzyme. | tandfonline.com |
| Glycolytic Enzymes | Sulfisoxazole, Sulfamethazine (B1682506) | Sulfisoxazole and sulfamethazine show higher binding affinities to certain glycolytic enzymes compared to other sulfonamides. | researchgate.net |
| Ganoderma lucidum Laccase | Sulfisoxazole | Molecular dynamics simulations predicted a strong binding affinity (ΔG: -7.8 kcal/mol at pH 3.0), suggesting potential for biodegradation. | scilit.com |
| Endothelin Receptor Type A (ETA) | Sulfisoxazole | In silico screening identified ETA as a direct target, linked to inhibition of extracellular vesicle secretion. | nih.gov |
| Carbonic Anhydrase II | 5-Dimethylamino-2-hydroxy-3-methoxy benzaldehyde (B42025) sulfisoxazole | Molecular docking was performed to investigate protein-ligand interactions with the target receptor. | dergipark.org.trdergipark.org.tr |
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are crucial for predicting the potency of new, unsynthesized derivatives and identifying the key molecular features required for activity.
In the study of sulfonamides, QSAR analyses have been employed to understand the structural requirements for antimicrobial activity. scilit.com These studies often use molecular descriptors such as topological indices, electronic properties, and steric parameters to build a correlative model. For example, QSAR studies on N-aryl/N,N-dimethyl substituted sulfonamide derivatives confirmed that molecular connectivity indices (valence first and second order) play a significant role in controlling their antimicrobial activity. scilit.com Such models provide a mathematical framework to guide the optimization of lead compounds, like sulfisoxazole, by modifying their structure to enhance desired properties. scilit.comnih.gov
Other Computational Approaches
Besides docking and QSAR, a variety of other computational methods are applied in sulfisoxazole research.
Density Functional Theory (DFT): This quantum chemical method is used to investigate the electronic structure, geometry, and reactivity of molecules. dergipark.org.trdergipark.org.tr In studies of new sulfisoxazole derivatives, DFT calculations help in optimizing the 3D molecular structures, calculating vibrational frequencies, and determining global chemical reactivity descriptors. dergipark.org.trdergipark.org.trresearchgate.net This provides a fundamental understanding of the molecule's properties before proceeding to more complex biological simulations.
In Silico ADME/Toxicity Predictions: Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For new sulfisoxazole derivatives, these predictions are essential to assess their drug-likeness and potential safety profiles early in the discovery process, helping to filter out compounds that are likely to fail in later stages. dergipark.org.trdergipark.org.tr
Homology Modeling: When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to build a theoretical model based on the amino acid sequence of a known, related protein structure. beilstein-journals.org This enables structure-based drug design studies, such as molecular docking, to be performed even in the absence of an experimentally determined structure. beilstein-journals.org
Future Directions and Emerging Research Avenues for Sulfisoxazole
Development of Novel Sulfisoxazole (B1682709) Formulations for Enhanced Delivery
The effectiveness of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an optimal concentration. To this end, researchers are actively developing novel formulations of sulfisoxazole to improve its delivery. ajptonline.comnih.gov These advanced drug delivery systems aim to enhance solubility, stability, and bioavailability, while potentially reducing side effects. ajptonline.com
One promising approach involves the use of multicomponent complexes. For instance, the formation of a ternary system with hydroxypropyl-β-cyclodextrin (HPβCD) and triethanolamine (B1662121) (TEA) has been shown to significantly improve the solubility and dissolution rate of sulfisoxazole. researchgate.net This is achieved through a combination of salt formation and inclusion complexation. researchgate.net Such advancements are particularly relevant for developing more effective topical formulations, such as for ocular infections. researchgate.net
Another area of exploration is the development of solid self-nanoemulsifying drug delivery systems (S-SNEDDS). researchgate.net These systems can form nanometric dispersions that enhance the solubility and bioavailability of poorly water-soluble drugs like sulfisoxazole. researchgate.net Research into these novel formulations holds the potential to expand the therapeutic applications of sulfisoxazole and improve patient outcomes.
Overcoming Antimicrobial Resistance: New Strategies and Combinations
The rise of antimicrobial resistance (AMR) is a significant global health threat, rendering many conventional antibiotics less effective. dovepress.comnih.gov Bacteria can develop resistance through various mechanisms, including enzymatic degradation of the antibiotic, modification of the drug's target, and active efflux of the drug from the bacterial cell. nih.govoup.com
Elucidating Non-Antimicrobial Mechanisms of Action in Detail
Recent studies have revealed that sulfisoxazole possesses biological activities beyond its well-known antimicrobial effects. nih.gov These non-antimicrobial mechanisms are opening up new avenues for its therapeutic use. A significant finding is the identification of sulfisoxazole as an inhibitor of small extracellular vesicle (sEV) secretion from cancer cells. nih.gov This action is mediated through its interference with the endothelin receptor A (ETA). nih.gov
By inhibiting the release of sEVs, which play a crucial role in cell-to-cell communication and the progression of diseases like cancer, sulfisoxazole can potentially disrupt these pathological processes. nih.gov Further research is focused on elucidating the precise molecular pathways through which sulfisoxazole exerts these effects. Understanding these non-antimicrobial mechanisms in detail is crucial for repurposing sulfisoxazole for new therapeutic indications. nih.gov
Repurposing Sulfisoxazole for New Therapeutic Indications
Drug repurposing, the process of identifying new uses for existing drugs, offers a faster and more cost-effective approach to drug development compared to traditional methods. researchgate.netfrontiersin.org Sulfisoxazole is a prime candidate for repurposing due to its established safety profile and newly discovered non-antimicrobial activities. nih.govresearchgate.net
One of the most promising areas for repurposing sulfisoxazole is in oncology. Studies have shown that sulfisoxazole exhibits anti-tumor and anti-metastatic effects in preclinical models of breast cancer. nih.gov Its ability to inhibit the secretion of small extracellular vesicles from cancer cells is a key mechanism behind these effects. nih.gov
Personalized Medicine Approaches based on Pharmacogenomics
The concept of "one size fits all" is increasingly being replaced by personalized medicine, which aims to tailor medical treatment to the individual characteristics of each patient. upatras.grbiomedpharmajournal.org Pharmacogenomics, the study of how genes affect a person's response to drugs, is a cornerstone of this approach. nih.govnih.gov
For sulfisoxazole, pharmacogenomic research can help predict how an individual will metabolize the drug and respond to treatment. biomedpharmajournal.orgnih.gov Genetic variations in enzymes responsible for drug metabolism can lead to differences in drug efficacy and the risk of adverse reactions. nih.gov By identifying these genetic markers, clinicians can potentially optimize sulfisoxazole dosage and select the most appropriate treatment strategy for each patient, minimizing the risk of side effects and maximizing therapeutic benefit. upatras.grmdpi.com The development of pharmacogenomic tools and the integration of this knowledge into clinical practice are key future directions. nih.govmdpi.com
Environmental Impact and Degradation Studies
The widespread use of pharmaceuticals has led to their presence in the environment, raising concerns about their potential ecological impact. mdpi.comsci-hub.se Sulfonamides, including sulfisoxazole, have been detected in various environmental compartments, such as wastewater and surface water. sci-hub.seavestia.com
Research in this area focuses on understanding the environmental fate and degradation of sulfisoxazole. nih.gov Studies have investigated its photodegradation in aquatic environments, identifying the byproducts formed during this process. avestia.com For example, the direct photolysis of sulfisoxazole in water has been shown to be relatively rapid, with identified products including sulfanilamide (B372717). avestia.com
Furthermore, advanced oxidation processes are being explored as a means to efficiently degrade sulfisoxazole in water. mdpi.comresearchgate.net For instance, the use of natural chalcopyrite to activate peroxymonosulfate (B1194676) has demonstrated high efficiency in degrading sulfisoxazole. mdpi.com These studies are crucial for developing strategies to mitigate the environmental impact of sulfisoxazole and other pharmaceuticals. mdpi.com
Global Health Perspectives and Antimicrobial Stewardship
Antimicrobial resistance is a global health crisis that requires a coordinated international response. dovepress.comnih.gov Antimicrobial stewardship (AMS) programs are essential to promote the responsible use of antimicrobials, including sulfisoxazole, to preserve their effectiveness for future generations. drugtopics.comwho.int
Global health initiatives, such as those led by the World Health Organization (WHO), emphasize the importance of optimizing antimicrobial use in both human and animal health. nih.govpaho.org This includes ensuring that antibiotics are prescribed only when necessary and that the correct drug and dosage are used. who.int For a drug like sulfisoxazole, which is on the WHO's list of essential medicines, ensuring its appropriate use is critical. drugtopics.com Future efforts will focus on implementing and strengthening AMS programs worldwide, particularly in low- and middle-income countries, to combat the threat of antimicrobial resistance and ensure equitable access to effective medicines. who.intpaho.org
Q & A
Q. How can researchers determine the minimum inhibitory concentration (MIC) of Sulfisozole against bacterial pathogens?
To determine MIC, use a standardized broth microdilution method. Prepare serial dilutions of this compound (e.g., 0.5–256 µg/mL) in Mueller-Hinton broth, inoculate with bacterial suspensions adjusted to 1–5 × 10⁵ CFU/mL, and incubate at 37°C for 18–24 hours. The lowest concentration inhibiting visible growth is the MIC. Include positive (untreated bacteria) and negative (sterile broth) controls. Validate results using CLSI guidelines for sulfonamides .
Q. What analytical techniques are recommended for quantifying this compound purity in experimental samples?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is optimal. Use a C18 column, mobile phase (e.g., acetonitrile:water, 30:70 v/v), and compare retention times against certified reference standards (e.g., NIST SRM). Confirm purity via nuclear magnetic resonance (NMR) spectroscopy for structural validation and mass spectrometry (MS) for molecular weight confirmation. Document calibration curves with R² ≥ 0.99 .
Q. What are key considerations when designing in vitro experiments to assess this compound’s bactericidal activity?
Standardize bacterial inoculum density (e.g., 0.5 McFarland standard), control for pH (6.5–7.5) and temperature (35–37°C), and include a sulfonamide-free medium to assess baseline growth. Use time-kill assays to differentiate bacteriostatic vs. bactericidal effects. Replicate experiments ≥3 times and apply statistical tests (e.g., ANOVA) to account for variability .
Advanced Research Questions
Q. How should researchers address contradictory data regarding this compound’s efficacy in bacterial biofilm models?
Conduct a systematic review to identify variables affecting results (e.g., biofilm maturity, growth media, or this compound exposure time). Use meta-analysis to quantify heterogeneity across studies. Experimentally validate discrepancies by replicating protocols under controlled conditions, adjusting variables like extracellular polymeric substance (EPS) removal methods. Report confounders using PRISMA guidelines .
Q. What methodological approaches are used to investigate this compound resistance mechanisms in Gram-negative bacteria?
Combine whole-genome sequencing to identify mutations in folP (dihydropteroate synthase) and promoter regions. Perform competitive binding assays to compare this compound’s affinity for wild-type vs. mutant enzymes. Use reverse transcription PCR to quantify overexpression of efflux pumps (e.g., AcrAB-TolC). Cross-reference findings with phenotypic susceptibility testing and clinical resistance databases .
Q. What strategies optimize the synthesis of this compound derivatives to enhance pharmacokinetic properties?
Apply structure-activity relationship (SAR) models to modify the N¹ heterocyclic ring. Introduce electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability. Use computational docking (e.g., AutoDock Vina) to predict binding to dihydropteroate synthase. Validate solubility and plasma stability via shake-flask assays and LC-MS/MS pharmacokinetic profiling in rodent models .
Data Presentation and Reproducibility Guidelines
- Tables : Include MIC values (mean ± SD) for multiple bacterial strains, with footnotes detailing testing conditions .
- Supplementary Materials : Provide raw NMR/MS spectra, crystallographic data (if available), and detailed synthetic protocols in supporting information files .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and declare IACUC approval numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
